molecular formula C7H4ClN3 B129045 3-Chloropyrido[2,3-b]pyrazine CAS No. 155535-23-2

3-Chloropyrido[2,3-b]pyrazine

Cat. No.: B129045
CAS No.: 155535-23-2
M. Wt: 165.58 g/mol
InChI Key: WMFHEGZVJNGLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyrido[2,3-b]pyrazine (CAS 155535-23-2) is a versatile halogenated heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in multidisciplinary research. Its molecular formula is C7H4ClN3, with a molecular weight of 165.58 g/mol. This compound should be stored under an inert atmosphere at 2-8°C . The pyrido[2,3-b]pyrazine core is recognized as a privileged structure in medicinal chemistry and agrochemical development. In plant protection science, derivatives of this scaffold have demonstrated significant potential as dual-function agents, exhibiting excellent in vitro and in vivo activity against a range of economically important phytopathogenic fungi and bacteria, including Botrytis cinerea and Xanthomonas oryzae . The chlorination at the 3-position makes this compound a particularly useful precursor for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of structure-activity relationships. In pharmaceutical research, analogous pyrido[2,3-b]pyrazine derivatives have been investigated as potent kinase inhibitors for cancer therapy and as non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase with broad-spectrum antiherpetic activity . The core structure has also been utilized in materials science for developing compounds with non-linear optical (NLO) properties and in the fabrication of electrochemical DNA biosensors . This product is intended for research and further manufacturing applications only, strictly not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-4-10-5-2-1-3-9-7(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHEGZVJNGLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 3-Chloropyrido[2,3-b]pyrazine. This heterocyclic building block is a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Core Chemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClN₃[1][3]
Molecular Weight 165.58 g/mol [1][3]
CAS Number 155535-23-2[1][4]
Appearance Solid[5]
Purity ≥97%[1]
Storage Temperature 4°C[1]
Topological Polar Surface Area (TPSA) 38.7 Ų[1]
logP (calculated) 1.6782[1]

Synthesis and Reactivity

The synthesis of this compound can be approached through the condensation of a diaminopyridine precursor. A general method for the synthesis of the isomeric 6-chloropyrido[3,2-b]pyrazine involves the reaction of 6-chloro-2,3-diaminopyridine with glyoxal in THF at room temperature.[2] This suggests that a similar strategy, starting from the appropriate chlorinated 2,3-diaminopyridine, could be employed for the synthesis of the title compound.

Logical Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diaminopyridine Diaminopyridine Condensation Condensation Diaminopyridine->Condensation Glyoxal Glyoxal Glyoxal->Condensation Target_Compound This compound Condensation->Target_Compound

Caption: Proposed synthetic pathway for this compound.

The chlorine atom on the pyrazine ring imparts significant reactivity to the molecule, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key feature in the design of new drug candidates.[6]

Spectral Data

Detailed experimental spectral data for this compound, including ¹H and ¹³C NMR, are not widely published. However, commercial suppliers indicate the availability of such data upon request.[4] For reference, the ¹H NMR spectrum of the related 6-chloropyrido[3,2-b]pyrazine in CDCl₃ shows signals at δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8Hz), and 7.67 (d, 1H, J=8Hz).[2]

Experimental Protocols

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A general procedure for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the reaction of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

Materials:

  • Substituted 2,3-diaminopyridine

  • 1,2-dicarbonyl compound (e.g., glyoxal)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the substituted 2,3-diaminopyridine in the chosen solvent in a reaction vessel.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can then be purified by techniques such as recrystallization or column chromatography.

Workflow for Synthesis and Purification:

G Start Start Reaction_Setup Reaction Setup: - Dissolve Diaminopyridine in Solvent - Add Dicarbonyl Compound Start->Reaction_Setup Stirring Stir at Room Temperature Reaction_Setup->Stirring Monitoring Monitor Reaction Progress (TLC/HPLC) Stirring->Monitoring Workup Reaction Workup: - Solvent Evaporation Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis and purification of pyrido[2,3-b]pyrazines.

Biological Activity and Signaling Pathways

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include potential as antibacterial agents, inhibitors of various protein kinases implicated in cancer, and as antagonists of the TRPV1 receptor for the management of pain.[7][8]

While specific signaling pathways directly modulated by this compound have not been detailed in the available literature, its utility as a synthetic intermediate suggests that its derivatives are designed to interact with specific biological targets. For instance, in the context of cancer therapy, pyrido[2,3-b]pyrazine derivatives have been synthesized as potential inhibitors of signaling pathways that are dysregulated in erlotinib-resistant tumors.[7]

Hypothetical Kinase Inhibition Workflow:

The following diagram illustrates a hypothetical workflow for screening this compound derivatives for kinase inhibition activity.

G cluster_synthesis Compound Synthesis cluster_screening Screening cluster_analysis Analysis Start_Material This compound Derivatization Chemical Derivatization Start_Material->Derivatization Compound_Library Library of Derivatives Derivatization->Compound_Library Kinase_Assay Kinase Inhibition Assay Compound_Library->Kinase_Assay Data_Analysis Data Analysis (IC50 determination) Kinase_Assay->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification

Caption: Hypothetical workflow for identifying kinase inhibitors from a this compound-based library.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives to fully understand their therapeutic potential.

References

An In-depth Technical Guide to 3-Chloropyrido[2,3-b]pyrazine (CAS Number: 155535-23-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents.

Core Compound Properties

This compound is a chlorinated derivative of the pyrido[2,3-b]pyrazine scaffold. The presence of the chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 155535-23-2--INVALID-LINK--
Molecular Formula C₇H₄ClN₃--INVALID-LINK--
Molecular Weight 165.58 g/mol --INVALID-LINK--
Topological Polar Surface Area (TPSA) 38.67 Ų--INVALID-LINK--
LogP 1.6782--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Hydrogen Bond Donors 0--INVALID-LINK--
Rotatable Bonds 0--INVALID-LINK--

Synthesis and Reactivity

A general workflow for the synthesis of the pyrido[2,3-b]pyrazine core is outlined below. The synthesis of the target compound would likely involve a subsequent chlorination step.

G cluster_0 Synthesis of Pyrido[2,3-b]pyrazine Core cluster_1 Chlorination A 2,3-Diaminopyridine C Condensation Reaction A->C B α-Dicarbonyl Compound (e.g., Glyoxal) B->C D Pyrido[2,3-b]pyrazine C->D E Pyrido[2,3-b]pyrazin-3(4H)-one (Tautomer) D->E Tautomerization/Oxidation G Chlorination Reaction E->G F Chlorinating Agent (e.g., POCl₃, SOCl₂) F->G H This compound G->H

A plausible synthetic workflow for this compound.

The pyrido[2,3-b]pyrazine core is synthesized via a condensation reaction between 2,3-diaminopyridine and an α-dicarbonyl compound. Subsequent chlorination of the corresponding pyridopyrazinone would yield the final product.

Role in Drug Discovery and Medicinal Chemistry

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of a chlorine atom at the 3-position of this scaffold provides a key intermediate for the synthesis of more complex molecules through various cross-coupling reactions.

Kinase Inhibitors

The pyrido[2,3-b]pyrazine core is a common feature in the design of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of a kinase inhibitor often involves a heterocyclic core that can interact with the ATP-binding site of the kinase.

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B D Library of Pyrido[2,3-b]pyrazine Derivatives B->D C Diverse Substituents (R) C->B E Kinase Binding Pocket D->E Binding F Inhibition of Kinase Activity E->F G Downstream Signaling Blocked F->G H Therapeutic Effect (e.g., Anti-cancer) G->H

An In-depth Technical Guide to 3-Chloropyrido[2,3-b]pyrazine: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, a plausible synthetic route with experimental protocols, and its physicochemical properties.

Chemical Structure and Properties

This compound is a fused heterocyclic molecule consisting of a pyridine ring and a pyrazine ring, with a chlorine substituent on the pyrazine ring.

Chemical Structure:

Structure of this compound

Physicochemical Properties:

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₄ClN₃[1]
Molecular Weight 165.58 g/mol [1]
CAS Number 155535-23-2[1]
SMILES C1=CC2=C(N=C1)N=C(C=N2)Cl[1]
Topological Polar Surface Area (TPSA) 38.67 Ų[1]
logP 1.6782[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Synthesis of this compound

By analogy, the synthesis of this compound can be achieved by reacting 5-chloro-2,3-diaminopyridine with glyoxal.

Proposed Synthetic Pathway:

synthesis_pathway reactant1 5-Chloro-2,3-diaminopyridine product This compound reactant1->product THF, rt, 2h reactant2 Glyoxal reactant2->product

Proposed synthesis of this compound.

Experimental Protocol:

This protocol is adapted from the synthesis of 6-Chloropyrido[2,3-b]pyrazine.[1]

Materials:

  • 5-chloro-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 5-chloro-2,3-diaminopyridine in anhydrous THF.

  • To the stirred solution, add 2.5 equivalents of glyoxal (40% solution in water) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer twice with a saturated solution of sodium carbonate and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Expected Yield and Purity:

Based on the synthesis of the 6-chloro isomer, a high yield (approaching 100%) and high purity (>98% by HPLC) can be anticipated for this reaction.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve 5-chloro-2,3-diaminopyridine in THF add_glyoxal Add Glyoxal dissolve->add_glyoxal react Stir at RT for 2h add_glyoxal->react evaporate Evaporate THF react->evaporate dissolve_ea Dissolve in Ethyl Acetate evaporate->dissolve_ea wash Wash with Na2CO3 and Brine dissolve_ea->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify final_product final_product purify->final_product Pure this compound

General workflow for the synthesis of this compound.

This guide provides foundational information for researchers and professionals working with this compound. The provided synthetic protocol, based on a reliable and high-yielding precedent, offers a clear path for the preparation of this compound for further study and application.

References

Physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also incorporates information on closely related compounds to provide a broader context for its potential characteristics and reactivity.

Core Properties

This compound, with the CAS number 155535-23-2, is a chlorinated derivative of the pyrido[2,3-b]pyrazine heterocyclic system.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClN₃[1]
Molecular Weight 165.58 g/mol [1]
CAS Number 155535-23-2[1]

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not provided in the reviewed literature. However, commercial suppliers indicate the availability of such data upon request.[4] For reference, the parent pyrido[2,3-b]pyrazine scaffold exhibits characteristic signals in its spectra that would be modified by the presence of the chloro substituent at the 3-position.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electron-withdrawing nature of the nitrogen atoms in the pyrazine and pyridine rings, as well as the chloro substituent.

Nucleophilic Substitution: The chlorine atom at the 3-position is expected to be susceptible to nucleophilic aromatic substitution reactions. This is a common reaction pathway for chloropyrazines and related nitrogen-containing heterocycles. The electron-deficient nature of the ring system facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reactivity is crucial for the synthesis of a variety of derivatives with potential biological activities.

General Reactivity Workflow:

General Nucleophilic Aromatic Substitution Workflow A This compound C Meisenheimer-like Intermediate A->C + Nu- B Nucleophile (Nu-) D Substituted Pyrido[2,3-b]pyrazine Derivative C->D - Cl- E Leaving Group (Cl-)

Caption: Generalized workflow for nucleophilic substitution on this compound.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of related pyrido[2,3-b]pyrazine derivatives often involves the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the target molecule, a plausible route would involve the cyclization of a suitably substituted diaminopyridine with a chlorinated dicarbonyl equivalent or a subsequent chlorination of the parent pyrido[2,3-b]pyrazine.

One publication mentions the synthesis of novel pyrido[2,3-b]pyrazine derivatives starting from a multicomponent reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid.[5][6] This highlights a modern approach to constructing the core heterocyclic system, which could potentially be adapted for the synthesis of the 3-chloro derivative.

Conceptual Synthesis Pathway:

Conceptual Synthesis of Pyrido[2,3-b]pyrazine Core cluster_reactants Reactants A Diaminopyridine Derivative C Condensation Reaction A->C B 1,2-Dicarbonyl Compound B->C D Pyrido[2,3-b]pyrazine Core C->D

Caption: A conceptual pathway for the synthesis of the pyrido[2,3-b]pyrazine core structure.

Potential Biological Activity

The pyrido[2,3-b]pyrazine scaffold is a known "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. While specific biological data for this compound is limited in the available literature, derivatives of the parent ring system have shown a range of activities, including:

  • Antitumor Agents: A series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated as potential antitumor agents, with some compounds showing activity against erlotinib-resistant cell lines.[7]

  • Antimicrobial and Antioxidant Activity: Derivatives of related pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial and antioxidant properties.[8]

  • PCSK9 Inhibitors: Certain compounds containing the pyrido[2,3-b]pyrazine moiety are being investigated as PCSK9 inhibitors for the treatment of cardiovascular diseases.[9]

  • Antiviral Activity: Novel pyrido[2,3-b]pyrazine derivatives have been discovered as human cytomegalovirus (HCMV) polymerase inhibitors with broad-spectrum antiherpetic activity.[10]

The presence and position of the chlorine atom on the pyrido[2,3-b]pyrazine core would significantly influence its biological activity, potency, and pharmacokinetic properties. Further research is required to elucidate the specific biological profile of this compound.

Drug Discovery and Development Logic:

Pyrido[2,3-b]pyrazine in Drug Discovery A Pyrido[2,3-b]pyrazine Scaffold B Chemical Modification (e.g., Chlorination) A->B C Library of Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: A logical flow diagram illustrating the role of the pyrido[2,3-b]pyrazine scaffold in drug discovery.

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, its structural relationship to a class of biologically active compounds suggests it is a valuable building block for the synthesis of novel molecules. The reactivity of the chloro substituent offers a handle for a wide range of chemical transformations, enabling the creation of diverse libraries of derivatives for biological screening and materials development. Further experimental work is necessary to fully characterize this compound and unlock its potential applications.

References

The Pyrido[2,3-b]pyrazine Core: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine nucleus, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the pyrido[2,3-b]pyrazine core, with a focus on its applications in oncology, virology, and bacteriology. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Diverse Biological Activities of the Pyrido[2,3-b]pyrazine Core

Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated significant potential in various therapeutic areas. The following sections summarize the key findings and quantitative data associated with their primary biological activities.

Anticancer Activity

The pyrido[2,3-b]pyrazine scaffold has been extensively investigated for its anticancer properties, with several derivatives showing potent activity against a range of cancer cell lines, including those resistant to existing therapies.

A notable study reported the synthesis of novel pyrido[2,3-b]pyrazines that inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines.[1] One of the lead compounds, designated as 7n, exhibited impressive inhibitory activity with IC50 values of 0.09 µM and 0.15 µM against PC9 and PC9-ER cells, respectively.[1] This suggests that the pyrido[2,3-b]pyrazine core can serve as a template for developing drugs that overcome acquired resistance to targeted therapies.

Furthermore, compounds with a pyrido[2,3-b]pyrazine backbone have been identified as potent kinase inhibitors, a critical class of anticancer agents. For instance, 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compounds have shown low sub-micromolar GI50 values against the NCI-60 cancer cell panel, with some colon cancer cell lines exhibiting GI50 values as low as 5 nM.[2] These compounds also displayed an IC50 value of 25 nM against the proliferation of the MiaPaCa-2 pancreatic cancer cell line.[2] Another study focused on 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers.[3] These efforts led to the identification of analogs that inhibit ALK with IC50 values of approximately 10 nM in enzymatic assays and 150 nM in cell-based assays.[3]

The mechanism of anticancer action for some pyrido[2,3-b]pyrazine derivatives has been linked to the inhibition of topoisomerase, an enzyme essential for DNA replication.[4] Additionally, novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as covalent inhibitors of KRAS, a frequently mutated oncogene.[5]

Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound IDCancer Cell LineActivity (IC50/GI50)Reference
7nPC9 (Erlotinib-sensitive NSCLC)0.09 µM[1]
7nPC9-ER (Erlotinib-resistant NSCLC)0.15 µM[1]
2,3-disubstituted pyrido[3,4-b]pyrazineColon Cancer5 nM (GI50)[2]
2,3-disubstituted pyrido[3,4-b]pyrazineMiaPaCa-2 (Pancreatic)25 nM (IC50)[2]
Tetrahydropyrido[2,3-b]pyrazine analogALK (enzymatic)~10 nM (IC50)[3]
Tetrahydropyrido[2,3-b]pyrazine analogALK (cellular)~150 nM (IC50)[3]
Antiviral Activity

The pyrido[2,3-b]pyrazine core has also proven to be a valuable template for the development of antiviral agents, particularly against herpesviruses. A series of non-nucleoside inhibitors based on this scaffold were found to target human cytomegalovirus (HCMV) DNA polymerase.[6][7] Several of these compounds demonstrated potent antiviral activity against HCMV with typical EC50 values below 1 µM and favorable cytotoxicity profiles.[6][7] A lead compound, designated as 27, exhibited an EC50 of 0.33 µM against HCMV.[6][7] Importantly, this class of compounds also showed broad-spectrum activity against other herpesviruses, including herpes simplex virus 1 (HSV-1), herpes simplex virus 2 (HSV-2), and Epstein-Barr virus (EBV).[6][7]

Table 2: Antiviral Activity of a Lead Pyrido[2,3-b]pyrazine Derivative

Compound IDVirusActivity (EC50)Reference
27Human Cytomegalovirus (HCMV)0.33 µM[6][7]
Antibacterial Activity

Several studies have explored the antibacterial potential of pyrido[2,3-b]pyrazine derivatives. One study investigated a series of derivatives and found that a compound bearing two thiocarbonyl groups (a 2,3-dithione) exhibited the most potent activity.[8][9] This compound inhibited the growth of both Gram-positive bacteria, Staphylococcus aureus and Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.078 mg/ml.[8][9] It also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi with MIC values of 0.625 mg/ml and 1.25 mg/ml, respectively.[8] Interestingly, the study noted that the presence of alkyl or aryl side chains on the heterocyclic core decreased the antibacterial effect, suggesting that the unsubstituted dithione is crucial for activity.[8]

Another investigation focused on difunctional pyrido[2,3-b]pyrazine derivatives and their activity against plant pathogenic bacteria.[10] All tested compounds showed excellent antibacterial activities against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo).[10] The EC50 values for these compounds ranged from 1.2 to 4.0 mg/L against Xoc and 0.5 to 2.3 mg/L against Xoo, which were significantly better than the commercial bactericides thiodiazole copper and bismerthiazol.[10]

Table 3: Antibacterial Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound DescriptionBacterial StrainActivity (MIC/EC50)Reference
2,3-dithione derivativeStaphylococcus aureus0.078 mg/ml (MIC)[8][9]
2,3-dithione derivativeBacillus cereus0.078 mg/ml (MIC)[8]
2,3-dithione derivativeEscherichia coli0.625 mg/ml (MIC)[8]
2,3-dithione derivativeSalmonella typhi1.25 mg/ml (MIC)[8]
Difunctional derivatives (range)Xanthomonas oryzae pv. oryzicola (Xoc)1.2 - 4.0 mg/L (EC50)[10]
Difunctional derivatives (range)Xanthomonas oryzae pv. oryzae (Xoo)0.5 - 2.3 mg/L (EC50)[10]
Other Biological Activities

Beyond the applications described above, the pyrido[2,3-b]pyrazine scaffold has been utilized to develop antagonists for the corticotropin-releasing factor-1 (CRF1) receptor, which are being investigated for the treatment of anxiety and affective disorders.[11] A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were found to be potent CRF1 antagonists, with one compound exhibiting an IC50 of 0.70 nM.[11]

Additionally, pyrido[2,3-b]pyrazine derivatives have been explored as antagonists of the transient receptor potential cation channel, subfamily V, member 1 (TRPV1), a target for novel pain treatments.[12]

Key Signaling Pathways

The biological effects of pyrido[2,3-b]pyrazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation.[13][14] Dysregulation of this pathway is a hallmark of many cancers. Pyrido[2,3-b]pyrazine-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), which block the downstream signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PyridoPyrazine Pyrido[2,3-b]pyrazine EGFR-TKI PyridoPyrazine->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]pyrazine TKIs.

Human Cytomegalovirus (HCMV) DNA Polymerase Inhibition

The antiviral activity of certain pyrido[2,3-b]pyrazine derivatives against HCMV is attributed to their ability to inhibit the viral DNA polymerase, an essential enzyme for viral replication.

HCMV_DNA_Polymerase_Inhibition HCMV_DNA HCMV Viral DNA HCMV_Polymerase HCMV DNA Polymerase HCMV_DNA->HCMV_Polymerase dNTPs dNTPs dNTPs->HCMV_Polymerase New_DNA Viral DNA Replication HCMV_Polymerase->New_DNA Synthesizes PyridoPyrazine Pyrido[2,3-b]pyrazine Inhibitor PyridoPyrazine->HCMV_Polymerase Inhibits

Caption: Inhibition of HCMV DNA Polymerase by Pyrido[2,3-b]pyrazine Derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of pyrido[2,3-b]pyrazine derivatives.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives can be achieved through various methods. A common approach involves the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.

General Procedure for the Synthesis of Pyrido[2,3-b]pyrazines:

  • Starting Materials: Substituted 2,3-diaminopyridine and an appropriate α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).

  • Solvent: A suitable solvent such as ethanol, acetic acid, or a mixture thereof is typically used.

  • Reaction Conditions: The reaction is often carried out at reflux temperature for a period ranging from a few hours to overnight.

  • Catalyst: In some cases, an acid catalyst like acetic acid or a Lewis acid may be employed to facilitate the condensation.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The specific reaction conditions, including temperature, reaction time, and purification method, will vary depending on the specific substrates and desired product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., PC9, PC9-ER) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyrido[2,3-b]pyrazine compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol for Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test pyrido[2,3-b]pyrazine compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

The pyrido[2,3-b]pyrazine core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antiviral, and antibacterial effects. The ability of certain derivatives to overcome drug resistance in cancer and exhibit broad-spectrum antiviral activity highlights the significant potential of this chemical class. The synthetic accessibility of the pyrido[2,3-b]pyrazine nucleus, coupled with a growing understanding of its structure-activity relationships and mechanisms of action, provides a solid foundation for the rational design of new and improved drug candidates. Further exploration of this scaffold is warranted to unlock its full therapeutic potential and address unmet medical needs.

References

Unlocking the Therapeutic Potential of Substituted Pyrido[2,3-b]pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current landscape of substituted pyrido[2,3-b]pyrazines, focusing on their potential applications in drug discovery and development. We will delve into their anticancer, antibacterial, antiviral, and central nervous system (CNS) activities, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Anticancer Applications

Substituted pyrido[2,3-b]pyrazines have emerged as a promising class of anticancer agents, primarily acting as inhibitors of various protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition

Several studies have demonstrated the potent inhibitory activity of pyrido[2,3-b]pyrazine derivatives against key oncogenic kinases.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineIC50 (µM)Reference
Compound 1 EGFR-PC90.09[1]
PC9-ER (Erlotinib-Resistant)0.15[1]
Compound 2 RET-MiaPaCa-2 (Pancreatic)0.025
Compound 3 FGFR1≤10--
Compound 4 mTOR---[2]
Compound 5 ITK, JAK3---[2]

Note: This table is a compilation of data from multiple sources. "-" indicates data not available.

EGFR Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and migration.[3] Substituted pyrido[2,3-b]pyrazines can inhibit EGFR autophosphorylation, thereby blocking these downstream signals.[4]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

PI3K/AKT/mTOR Signaling Pathway: This is a critical intracellular signaling pathway that regulates the cell cycle and is often overactive in cancer.[5] Pyrido[2,3-b]pyrazines have been developed as mTOR kinase inhibitors.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrido[2,3-b]pyrazine mTOR Inhibitor Inhibitor->mTORC1

PI3K/AKT/mTOR Pathway Inhibition
Experimental Protocols

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of the assay plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[6]

  • Reagents and Materials:

    • Cancer cell lines (e.g., PC9, MCF-7, HepG2)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibacterial Applications

Pyrido[2,3-b]pyrazine derivatives have demonstrated notable activity against a range of bacterial pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of Antibacterial Pyrido[2,3-b]pyrazines
Compound IDBacterial StrainMIC (mg/mL)Reference
Compound 6 Staphylococcus aureus0.078[7][8]
Bacillus cereus0.078[7][8]
Escherichia coli0.625[7][8]
Salmonella typhi1.25[7][8]
Compound 7 Xanthomonas oryzae pv. oryzae (Xoo)0.5-2.3[9]
Xanthomonas oryzae pv. oryzicola (Xoc)1.2-4.0[9]

Note: This table is a compilation of data from multiple sources.

Experimental Protocol

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Reagents and Materials:

    • Bacterial strains

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial suspension to each well containing the diluted compound.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Applications

A notable application of substituted pyrido[2,3-b]pyrazines is in the development of antiviral agents, particularly as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.

Table 3: Anti-HCMV Activity of Pyrido[2,3-b]pyrazine Derivatives
Compound IDTargetEC50 (µM)Cytotoxicity (CC50, µM)Therapeutic Index (TI)Reference
Compound 27 HCMV DNA Polymerase0.33>40>120[3]
Experimental Protocol

This protocol describes a fluorescence-based assay to measure the inhibition of HCMV DNA polymerase.

  • Reagents and Materials:

    • Recombinant HCMV DNA polymerase (UL54)

    • Activated DNA template (e.g., poly(dA)-oligo(dT))

    • dNTP mix

    • Test compounds

    • Assay buffer (e.g., 75 mM Tris-HCl pH 8.0, 6.5 mM MgCl₂)

    • DNA-intercalating fluorescent dye (e.g., PicoGreen)

    • 384-well plates

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.

    • Add the HCMV DNA polymerase and the DNA template to the wells.

    • Initiate the reaction by adding the dNTP mix.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction by adding EDTA.

    • Add the fluorescent dye and measure the fluorescence intensity, which is proportional to the amount of newly synthesized DNA.

    • Calculate the percent inhibition and determine the IC50 value.

Central Nervous System (CNS) Applications

Substituted pyrido[2,3-b]pyrazines have shown promise as modulators of CNS targets, including the corticotropin-releasing factor-1 (CRF1) receptor and phosphodiesterase 2 (PDE2).

CRF1 Receptor Antagonism

CRF1 receptor antagonists are being investigated for the treatment of anxiety and stress-related disorders.

Compound IDTargetIC50 (nM)Reference
Compound 2 CRF1 Receptor0.70[10]

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding corticotropin-releasing factor (CRF), primarily activates the Gs-adenylyl cyclase-PKA pathway. It can also signal through Gq-PLC-PKC and Gi-mediated pathways, leading to the activation of downstream effectors like ERK1/2 and Akt.[9][10]

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Gs Gs CRF1R->Gs Gi Gi CRF1R->Gi AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA StressResponse Stress Response PKA->StressResponse Gbg Gβγ Gi->Gbg Src Src Gbg->Src EGFR_trans EGFR (transactivation) Src->EGFR_trans ERK ERK1/2 EGFR_trans->ERK ERK->StressResponse Antagonist Pyrido[2,3-b]pyrazine Antagonist Antagonist->CRF1R

CRF1 Receptor Signaling Antagonism
PDE2 Inhibition

Phosphodiesterase 2 (PDE2) is an enzyme that hydrolyzes both cAMP and cGMP. Its inhibition can modulate cyclic nucleotide signaling, which is implicated in neurodegenerative diseases.

PDE2 is unique in that it is allosterically activated by cGMP, which increases its rate of cAMP hydrolysis. This provides a mechanism for crosstalk between the cGMP and cAMP signaling pathways.[11]

PDE2_Mechanism sGC sGC cGMP cGMP sGC->cGMP GTP to cGMP NO NO NO->sGC GTP GTP PDE2 PDE2 cGMP->PDE2 allosteric activation AMP AMP PDE2->AMP cAMP hydrolysis cAMP cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse Inhibitor Pyrido[2,3-b]pyrazine PDE2 Inhibitor Inhibitor->PDE2

Mechanism of PDE2 Inhibition
Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CRF1 receptor.[12]

  • Reagents and Materials:

    • Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells)

    • Radiolabeled CRF1 ligand (e.g., [¹²⁵I]Sauvagine)

    • Test compounds

    • Binding buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)

    • Non-specific binding control (a high concentration of a non-radiolabeled CRF1 ligand)

    • Glass fiber filters and a cell harvester

    • Scintillation counter and scintillation cocktail

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with varying concentrations of the test compound.

    • Add the radioligand solution and the cell membrane suspension to all wells.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound.

This protocol outlines a general method for measuring PDE2 inhibitory activity.

  • Reagents and Materials:

    • Recombinant human PDE2 enzyme

    • cAMP and cGMP substrates

    • Test compounds

    • Assay buffer

    • 5'-nucleotidase

    • Phosphate detection reagent (e.g., Malachite Green-based)

    • 96-well plates

  • Procedure:

    • Add the PDE2 enzyme, test compound, and cGMP (as an allosteric activator) to the wells of a 96-well plate.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at 37°C for a specified time.

    • Add 5'-nucleotidase to convert the AMP product to adenosine and inorganic phosphate.

    • Add the phosphate detection reagent and measure the absorbance.

    • The amount of phosphate produced is proportional to the PDE2 activity.

    • Calculate the percent inhibition and determine the IC50 value.

Synthesis and Experimental Workflows

General Synthesis of Substituted Pyrido[2,3-b]pyrazines

A common method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[13] Further diversification can be achieved through various cross-coupling reactions.

This protocol is based on a reported multicomponent reaction.[13]

  • Reactants:

    • Substituted aromatic aldehyde (0.684 mmol)

    • 1,3-indanedione (0.1 g, 0.684 mmol)

    • 2-aminopyrazine (0.684 mmol)

    • p-Toluenesulfonic acid (p-TSA, 20 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • Combine the aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in a round-bottom flask equipped with a magnetic stirrer.

    • Add ethanol and reflux the mixture for approximately 8-9 hours, monitoring the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will precipitate as a solid.

    • Collect the solid by filtration and wash with water and cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow for Drug Discovery

The discovery of novel substituted pyrido[2,3-b]pyrazine-based drugs typically follows a structured workflow.

Drug_Discovery_Workflow Library_Synthesis Library Synthesis of Substituted Pyrido[2,3-b]pyrazines Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-Based Assays) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection Secondary_Screening->Lead_Selection Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Selection->Lead_Optimization ADMET_Studies In Vitro ADMET Studies Lead_Optimization->ADMET_Studies In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies ADMET_Studies->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Drug Discovery Workflow

Conclusion

Substituted pyrido[2,3-b]pyrazines represent a versatile and promising scaffold for the development of novel therapeutics targeting a wide range of diseases. Their synthetic accessibility and the potential for diverse substitutions allow for fine-tuning of their biological activity and pharmacokinetic properties. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on optimizing the selectivity and in vivo efficacy of these compounds to translate their promising in vitro activities into clinically successful drugs.

References

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the design and synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of pyrido[2,3-b]pyrazines, focusing on their therapeutic applications, with detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Therapeutic Applications of Pyrido[2,3-b]pyrazines

The rigid, planar structure of the pyrido[2,3-b]pyrazine nucleus serves as an excellent framework for the spatial orientation of pharmacophoric groups, enabling interactions with a diverse range of biological targets. Significant research has focused on the development of pyrido[2,3-b]pyrazine derivatives as anticancer, antiviral, antibacterial, and analgesic agents.

Anticancer Activity: Targeting Kinase Signaling

A major focus of research on pyrido[2,3-b]pyrazines has been in the field of oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. These pathways are integral to regulating cell proliferation, survival, and differentiation.[1][2] In several cancers, such as non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[2][3] Pyrido[2,3-b]pyrazine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrido[2,3-b]pyrazine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Inhibition EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative pyrido[2,3-b]pyrazine derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
7n EGFRPC9 (erlotinib-sensitive)0.09[3]
7n EGFRPC9-ER (erlotinib-resistant)0.15[3]
Compound 28 RET KinaseMiaPaCa-2 (pancreatic)0.025[4]
Antiviral Activity: Targeting HCMV Polymerase

Human cytomegalovirus (HCMV) is a major cause of morbidity and mortality in immunocompromised individuals.[5] Non-nucleoside inhibitors targeting the HCMV DNA polymerase have been explored as a promising therapeutic strategy. Pyrido[2,3-b]pyrazine derivatives have been identified as a novel class of non-nucleoside HCMV DNA polymerase inhibitors.[5][6]

Mechanism of Action

These compounds are believed to bind to a site on the HCMV DNA polymerase that is distinct from the binding site of nucleoside analogs.[6] This allosteric inhibition prevents the polymerase from carrying out its function in viral DNA replication. A significant advantage of this class of compounds is their potential to be active against HCMV strains that are resistant to nucleoside inhibitors.[6]

Quantitative Data: Anti-HCMV Activity

Compound IDTargetEC50 (µM)Reference
Compound 27 HCMV DNA Polymerase0.33[5][6]
Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antibacterial agents. Pyrido[2,3-b]pyrazine derivatives have demonstrated promising activity against a range of bacterial pathogens.

Mechanism of Action

While the exact mechanism of action for many antibacterial pyrido[2,3-b]pyrazines is still under investigation, some studies suggest that they may interfere with essential bacterial processes. For instance, some derivatives have been shown to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication.[7]

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (mg/mL)Reference
Thiocarbonyl derivative Staphylococcus aureus0.078[2]
Thiocarbonyl derivative Bacillus cereus0.078[2]
Thiocarbonyl derivative Escherichia coli0.625[2]
Thiocarbonyl derivative Salmonella typhi1.25[2]
TRPV1 Antagonism for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in the perception of pain.[8] Antagonists of TRPV1 are being investigated as potential novel analgesics. Pyrido[2,3-b]pyrazine derivatives have been identified as potent TRPV1 antagonists with a reduced potential for the formation of reactive metabolites compared to other scaffolds.[8]

Mechanism of Action: TRPV1 Signaling

TRPV1 is activated by various noxious stimuli, including heat, acid, and capsaicin.[8][9] Its activation leads to an influx of cations, depolarization of sensory neurons, and the transmission of pain signals to the central nervous system.[8] Pyrido[2,3-b]pyrazine-based antagonists block the TRPV1 channel, thereby preventing its activation and inhibiting the transmission of pain signals.

Below is a diagram of the TRPV1 signaling pathway in a nociceptive neuron.

TRPV1_Signaling_Pathway cluster_membrane Nociceptor Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_Na Ca²⁺/Na⁺ Influx TRPV1->Ca_Na Stimuli Noxious Stimuli (Heat, Acid, Capsaicin) Stimuli->TRPV1 Activation Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to CNS Depolarization->ActionPotential Pain Pain Perception ActionPotential->Pain Antagonist Pyrido[2,3-b]pyrazine Antagonist Antagonist->TRPV1 Blockade

Caption: TRPV1 Signaling and Antagonism.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrido[2,3-b]pyrazine core and for key biological assays.

General Synthesis of the Pyrido[2,3-b]pyrazine Core

The most common method for the synthesis of the pyrido[2,3-b]pyrazine scaffold is the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[10]

Materials:

  • Substituted 2,3-diaminopyridine

  • 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)[4][11]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate

  • Purification system (e.g., column chromatography, recrystallization)

Procedure:

  • To a round-bottom flask, add the substituted 2,3-diaminopyridine (1 equivalent) and the 1,2-dicarbonyl compound (1-1.2 equivalents).

  • Add the solvent to the flask. If a catalyst is used, add it at this stage.

  • Attach the reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrido[2,3-b]pyrazine derivative.

Below is a generalized workflow for the synthesis and initial screening of pyrido[2,3-b]pyrazine derivatives.

Synthesis_Screening_Workflow StartingMaterials Starting Materials (2,3-Diaminopyridine & 1,2-Dicarbonyl) Synthesis Synthesis of Pyrido[2,3-b]pyrazine Library StartingMaterials->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening Purification->Screening HitIdentification Hit Identification Screening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical SAR Structure-Activity Relationship (SAR) Studies LeadOptimization->SAR

Caption: Synthesis and Screening Workflow.

EGFR Kinase Inhibition Assay (TR-FRET)

This protocol is a representative example of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.[7]

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Pyrido[2,3-b]pyrazine test compounds

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

  • Low-volume 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

  • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the stop/detection solution.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anti-HCMV DNA Polymerase Assay

This is a general protocol for a cell-based assay to determine the anti-HCMV activity of test compounds.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • HCMV (e.g., AD169 strain)

  • Pyrido[2,3-b]pyrazine test compounds

  • Cell culture medium

  • 96-well plates

  • Method for quantifying viral DNA (e.g., real-time PCR)

Procedure:

  • Seed HFF cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the cells and add the compound dilutions.

  • Infect the cells with HCMV at a known multiplicity of infection (MOI).

  • Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.

  • After the incubation period, harvest the viral DNA from the cells.

  • Quantify the amount of viral DNA using real-time PCR.

  • Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of the broth microdilution method.[12][13]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Pyrido[2,3-b]pyrazine test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The pyrido[2,3-b]pyrazine scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the fine-tuning of pharmacological activity and selectivity against a wide range of biological targets. The continued exploration of this privileged core is expected to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and pain. This guide provides a solid foundation for researchers to understand the current landscape and to contribute to the future development of pyrido[2,3-b]pyrazine-based therapeutics.

References

Safety and Handling of 3-Chloropyrido[2,3-b]pyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloropyrido[2,3-b]pyrazine was located. The following guidance is based on the safety profiles of structurally related compounds, including 7-Bromo-pyrido[2,3-b]pyrazine and Pyrido[2,3-b]pyrazine, as well as general best practices for handling chlorinated heterocyclic compounds. Users must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. Pyrido[2,3-b]pyrazine derivatives have been investigated for their potential as antifungal and antibacterial agents.[1] This guide provides a comprehensive overview of the known safety and handling considerations for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory irritation.

Table 1: GHS Hazard Statements for Structurally Similar Compounds

CompoundGHS Hazard StatementsSource
Pyrido[2,3-b]pyrazineH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
7-Bromopyrido[2,3-b]pyrazineH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Signal Word: Warning[2]

Hazard Pictogram: (Based on analogous compounds)

alt text

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes available information.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₄ClN₃ChemScene
Molecular Weight165.58 g/mol ChemScene
AppearanceSolid (form not specified)Inferred
Storage Temperature2-8°C, dryMySkinRecipes

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. A chemical-resistant apron is recommended for tasks with a higher risk of splashes.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorUse a respirator with a particulate filter if engineering controls (e.g., fume hood) are not feasible or if exposure limits may be exceeded.
Handling Procedures
  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Dispensing: For solid compounds, carefully weigh the material in a fume hood on a disposable weighing paper or in a tared, sealed container to avoid generating dust.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • All waste containing this compound, including contaminated materials (e.g., gloves, weighing paper, pipette tips), should be treated as hazardous waste.

  • As a chlorinated organic compound, it must be segregated into a designated halogenated waste stream.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

First-Aid Measures

Table 4: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the spilled material.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For solid spills, carefully sweep or scoop up the material without creating dust and place it in a designated, labeled container for disposal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a certified chemical fume hood start->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform chemical reaction dissolve->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate waste Dispose of waste in halogenated waste container decontaminate->waste end Remove PPE and wash hands waste->end

Caption: A generalized experimental workflow for handling this compound.

conceptual_pathway compound Pyrido[2,3-b]pyrazine Derivative cell_membrane Fungal Cell Membrane compound->cell_membrane interacts with ros Increased Intracellular ROS Levels compound->ros induces membrane_damage Membrane Damage cell_membrane->membrane_damage mycelial_growth Inhibition of Mycelial Growth membrane_damage->mycelial_growth ros->mycelial_growth

Caption: Conceptual antifungal mechanism of action for some pyrido[2,3-b]pyrazine derivatives.[1]

References

Methodological & Application

Synthesis of 3-Amino-pyrido[2,3-b]pyrazine from 3-Chloro Derivative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-pyrido[2,3-b]pyrazine from its 3-chloro precursor. The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in molecules with a range of biological activities. The amino-substituted derivative, in particular, serves as a key intermediate for the development of novel therapeutics.

Two primary synthetic strategies for this transformation are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. While direct, detailed protocols for the synthesis of the unsubstituted 3-amino-pyrido[2,3-b]pyrazine are not extensively reported, the following procedures are based on established methodologies for similar heterocyclic systems and provide a strong foundation for successful synthesis.

Reaction Overview

The conversion of 3-chloro-pyrido[2,3-b]pyrazine to 3-amino-pyrido[2,3-b]pyrazine involves the substitution of the chloro group at the 3-position with an amino group. The choice between SNAr and Buchwald-Hartwig amination will depend on the desired reaction conditions, available reagents, and scale of the synthesis.

Reaction_Overview cluster_0 Synthetic Routes start 3-Chloro-pyrido[2,3-b]pyrazine SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr  Ammonia source (e.g., NH4OH, NaNH2) Buchwald Buchwald-Hartwig Amination start->Buchwald  Ammonia surrogate  Pd catalyst, Ligand, Base product 3-Amino-pyrido[2,3-b]pyrazine SNAr->product Buchwald->product

Caption: Synthetic pathways for the amination of 3-chloro-pyrido[2,3-b]pyrazine.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the direct displacement of the chloride by an ammonia equivalent. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack.

Materials:

  • 3-Chloro-pyrido[2,3-b]pyrazine

  • Ammonium hydroxide (28-30% aqueous solution) or Sodium amide (NaNH2)

  • Solvent: Dioxane, Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel or autoclave

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Dichloromethane/Methanol, Ethyl acetate/Hexane)

Procedure:

  • In a sealed reaction vessel, dissolve 3-chloro-pyrido[2,3-b]pyrazine (1.0 eq) in a suitable solvent (e.g., Dioxane).

  • Add an excess of the ammonia source. For example, use a 10-20 fold molar excess of concentrated ammonium hydroxide.

  • Seal the vessel tightly and heat the reaction mixture at a temperature ranging from 120-160 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If an aqueous ammonia source was used, partition the mixture between water and a suitable organic solvent (e.g., Ethyl acetate). Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford 3-amino-pyrido[2,3-b]pyrazine.

Data Presentation:

ParameterValueReference
Starting Material3-Chloro-pyrido[2,3-b]pyrazineCommercial
Amine SourceAmmonium HydroxideGeneral
SolventDioxaneGeneral
Temperature120-160 °CGeneral
Reaction Time12-48 h (monitor)General
Expected YieldModerate to Good-
Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for C-N bond formation and is often effective for heteroaryl chlorides. This approach typically proceeds under milder conditions than high-temperature SNAr.

Materials:

  • 3-Chloro-pyrido[2,3-b]pyrazine

  • Ammonia surrogate (e.g., Benzophenone imine, LHMDS) or an ammonia source (e.g., aqueous ammonia).

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Eluents for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-chloro-pyrido[2,3-b]pyrazine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (e.g., 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Add the ammonia surrogate or source (e.g., 1.2-1.5 eq). If using aqueous ammonia, specialized ligands may be required to prevent catalyst decomposition.

  • Heat the reaction mixture to a temperature typically between 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Data Presentation:

ParameterValueReference
Starting Material3-Chloro-pyrido[2,3-b]pyrazineCommercial
CatalystPd2(dba)3 / XantphosGeneral
BaseSodium tert-butoxideGeneral
Amine SourceBenzophenone imineGeneral
SolventTolueneGeneral
Temperature80-110 °CGeneral
Reaction Time8-24 h (monitor)General
Expected YieldGood to Excellent-

Experimental Workflow Visualization

Experimental_Workflow cluster_SNAr S-N-Ar Protocol cluster_Buchwald Buchwald-Hartwig Protocol snar_start Dissolve 3-chloro-pyrido[2,3-b]pyrazine in solvent snar_reagents Add excess ammonia source snar_start->snar_reagents snar_reaction Heat in sealed vessel (120-160 °C) snar_reagents->snar_reaction snar_workup Work-up and extraction snar_reaction->snar_workup snar_purify Column chromatography snar_workup->snar_purify snar_product 3-Amino-pyrido[2,3-b]pyrazine snar_purify->snar_product buch_start Combine starting material, catalyst, ligand, and base buch_inert Establish inert atmosphere buch_start->buch_inert buch_reagents Add solvent and ammonia source buch_inert->buch_reagents buch_reaction Heat reaction (80-110 °C) buch_reagents->buch_reaction buch_workup Filtration and extractive work-up buch_reaction->buch_workup buch_purify Column chromatography buch_workup->buch_purify buch_product 3-Amino-pyrido[2,3-b]pyrazine buch_purify->buch_product Signaling_Pathway drug Pyrido[2,3-b]pyrazine Derivative kinase Protein Kinase (e.g., EGFR, PI3K) drug->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate pathway Downstream Signaling p_substrate->pathway response Cellular Response (e.g., Proliferation) pathway->response

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-Chloropyrido[2,3-b]pyrazine. This versatile reaction enables the synthesis of a wide array of 3-aryl- and 3-heteroarylpyrido[2,3-b]pyrazines, which are key structural motifs in many compounds of medicinal interest. The protocols outlined below are based on established methodologies for similar heteroaromatic chlorides and can be adapted and optimized for specific substrates.

The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] While aryl and heteroaryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts, their lower reactivity can present a challenge.[1] Successful coupling of these less reactive electrophiles typically requires carefully selected palladium catalysts, specialized ligands, and optimized reaction conditions to achieve high yields.[1]

Key Reaction Parameters for Optimization

The success and efficiency of the Suzuki coupling of this compound are dependent on the careful selection and optimization of several key components:

  • Palladium Catalyst: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalysts and pre-catalysts often provide higher yields and faster reaction times, especially for less reactive chlorides. Palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are common choices.

  • Ligand: The choice of phosphine ligand is crucial for activating the palladium catalyst and facilitating the oxidative addition step with the aryl chloride. Bulky, electron-rich phosphines such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃), or specialized biaryl phosphine ligands (e.g., SPhos, XPhos) are often required for efficient coupling of heteroaryl chlorides.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent System: The reaction is typically carried out in anhydrous, deoxygenated solvents. Common solvent systems include toluene, 1,4-dioxane, or a mixture of an organic solvent with water (e.g., dioxane/water). The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent is depicted below.

Suzuki_Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Product 3-Aryl-pyrido[2,3-b]pyrazine This compound->Product + Boronic_Acid R-B(OH)₂ Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) Base Base (e.g., K₂CO₃, Na₂CO₃) Solvent Solvent (e.g., Dioxane, Toluene) Byproducts Byproducts

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the best results for a specific boronic acid.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol is adapted from standard procedures for the coupling of heteroaryl chlorides.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 M aqueous solution, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding boronic acid, and the palladium catalyst.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous base solution via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-substituted-pyrido[2,3-b]pyrazine product.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often significantly reduce reaction times and improve yields.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reagent Addition: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2-3 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally similar chloro- and bromo-heterocycles. These examples can serve as a guide for developing specific reaction conditions for this compound.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-6-(thiophen-2-yl)pyridazine5-(Thiophen-2-yl)thiophene-2-carbaldehydePd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/EtOH804828[2]
22,4,6-trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (1.5)Toluene110383
32-Amino-5-bromopyrazine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux865[3]
42,4-dichloropyridinePhenylboronic acidPd/IPr--RT--[4]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate [R-Pd(II)L₂-OR'] pd2_halide->pd2_boronate Transmetalation (R'-B(OR)₂ + Base) product R-R' pd2_boronate->product Reductive Elimination Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and functional materials. The introduction of an amino group at the C-3 position via Buchwald-Hartwig amination is a pivotal transformation for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. This palladium-catalyzed cross-coupling reaction offers a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of 3-Chloropyrido[2,3-b]pyrazine with a wide range of primary and secondary amines under relatively mild conditions.

These application notes provide a detailed overview of the key parameters, representative protocols, and expected outcomes for the Buchwald-Hartwig amination of this compound. The provided protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common reagents and conditions employed for the amination of related chloro-heterocycles, which can be adapted for this compound.

ParameterCommon OptionsKey Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. Pre-catalysts can also be employed for improved activity.
Ligand Xantphos, BINAP, RuPhos, BrettPhos, tBuDavePhosThe choice of ligand is critical and depends on the nature of the amine. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is often a good starting point for a variety of amines.
Base NaOtBu, Cs₂CO₃, K₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. NaOtBu is highly effective but base-sensitive functional groups may require milder bases like Cs₂CO₃ or K₃PO₄.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential. Toluene and dioxane are the most commonly used solvents for these reactions.
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen catalytic system.
Amine Substrate Primary & Secondary Aliphatic Amines, Arylamines, Heterocyclic AminesThe reactivity of the amine will influence the choice of ligand and reaction conditions. Sterically hindered amines may require more specialized ligands.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with an aromatic and an aliphatic amine. Note: These are starting point protocols and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Amination with an Aniline Derivative

This protocol outlines a general procedure for the coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, deoxygenated toluene (5-10 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-pyrido[2,3-b]pyrazine derivative.

Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol describes a general procedure for the coupling of this compound with a cyclic secondary amine like morpholine.

Materials:

  • This compound

  • Morpholine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • (±)-BINAP (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, deoxygenated dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and (±)-BINAP (0.03 mmol) to a dry Schlenk flask.

  • Add anhydrous, deoxygenated dioxane (2 mL) and stir for 10 minutes at room temperature.

  • To a separate Schlenk flask, add this compound (1.0 mmol), Cs₂CO₃ (2.0 mmol), and a stir bar.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add morpholine (1.5 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the reaction to room temperature.

  • Dilute with dichloromethane and water. Separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Data Presentation

The following table presents representative yields for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, which can be used as a reference for expected outcomes with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11075-95
24-MethoxyanilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane10080-98
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10070-90
4Piperidine[Pd(cinnamyl)Cl]₂ (1)tBuDavePhos (2)NaOtBu (1.5)Toluene9078-92
5n-ButylaminePd(OAc)₂ (2)BrettPhos (3)K₂CO₃ (2.0)Dioxane11065-85

Yields are approximate and based on reactions with structurally similar chloro-heterocycles. Optimization will be necessary for this compound.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Start Reaction Setup Reactants This compound + Amine Start->Reactants Add CatalystSystem Pd Precursor + Ligand + Base Start->CatalystSystem Add Solvent Anhydrous Solvent (e.g., Toluene) Start->Solvent Add Reaction Inert Atmosphere Heat (80-120°C) Stirring Reactants->Reaction CatalystSystem->Reaction Solvent->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product 3-Amino-pyrido[2,3-b]pyrazine Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd L1 + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord L2 + Amine Deprotonation Amido Complex AmineCoord->Deprotonation L3 + Base - Base-H⁺ Deprotonation->Pd0 L4 Reductive Elimination L5 + Product (Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols: 3-Chloropyrido[2,3-b]pyrazine as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrido[2,3-b]pyrazine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and the reactivity of the chlorine atom at the 3-position make it an ideal scaffold for the synthesis of a diverse range of functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of aryl, heteroaryl, and amino moieties, respectively, paving the way for the creation of novel compounds with potential therapeutic applications, particularly as kinase inhibitors in oncology.

Key Synthetic Applications

The pyrido[2,al-b]pyrazine core is a prominent feature in a variety of biologically active compounds. Notably, derivatives of this scaffold have been investigated as potent inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The ability to readily functionalize the 3-position of the pyrido[2,3-b]pyrazine ring system through cross-coupling reactions is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylpyrido[2,3-b]pyrazines

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors.

General Reaction Scheme:

Suzuki_Miyaura start This compound catalyst Pd Catalyst Ligand, Base start->catalyst boronic_acid R-B(OH)2 boronic_acid->catalyst product 3-Arylpyrido[2,3-b]pyrazine catalyst->product Buchwald_Hartwig start This compound catalyst Pd Catalyst Ligand, Base start->catalyst amine R¹R²NH amine->catalyst product 3-(R¹R²-amino)pyrido[2,3-b]pyrazine catalyst->product EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->Dimerization Inhibition Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start This compound Coupling Suzuki or Buchwald-Hartwig Coupling Start->Coupling Library Library of Derivatives Coupling->Library Kinase_Assay In vitro Kinase Assay (EGFR WT & T790M) Library->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., NSCLC cell lines) Kinase_Assay->Cell_Assay Hit_ID Hit Identification Cell_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo Efficacy Studies Lead_Opt->In_Vivo

Application Notes and Protocols for the Sonogashira Coupling of 3-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the Sonogashira coupling of 3-chloropyrido[2,3-b]pyrazine with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers, a crucial transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] The protocols outlined below are designed to address the challenges associated with the coupling of an electron-deficient N-heterocyclic chloride, offering both traditional and modern methodologies to achieve high yields and purity.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[3] The pyrido[2,3-b]pyrazine scaffold is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors for cancer therapy. The functionalization of this core structure via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, providing a versatile strategy for the development of novel drug candidates.

However, the use of this compound as a substrate presents a challenge due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[2] The protocols provided herein are optimized for this less reactive halide, employing robust catalyst systems and conditions to ensure efficient coupling. Both copper-catalyzed and copper-free methods are presented, the latter being advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling). Additionally, a microwave-assisted protocol is included to demonstrate a rapid and efficient alternative to conventional heating.[3]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl chlorides, including those structurally similar to this compound. This data is compiled from the cited literature and serves as a reference for expected outcomes.

EntryAryl ChlorideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-chloropyrazinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF1003>90[4]
24-ChlorobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), P(tBu)₃ (4 mol%)Cs₂CO₃DMF150 (MW)0.1795[2]
32-ChloropyridinePhenylacetylenePd/C (1 mol% Pd), XPhos (2 mol%)Cs₂CO₃Dioxane1201285[5]
43-ChloropyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)i-Pr₂NHDMF80 (MW)0.2592[6]
52-ChloroquinolinePhenylacetylenePd(OAc)₂ (1 mol%), SPhos (2 mol%)K₂CO₃Toluene1002491[7]

Experimental Protocols

Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents are potentially flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Operations involving phosphine ligands require careful handling due to their air sensitivity and toxicity. An inert atmosphere (Argon or Nitrogen) is crucial for the success of these reactions.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a general and robust starting point for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF, THF, or Dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents) under an inert atmosphere.

  • Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the starting halide.

  • Add the amine base (2-3 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize alkyne homocoupling side products. It often requires more specialized and bulky phosphine ligands.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-Cyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equivalents) and XPhos (0.04-0.08 equivalents) to a dry Schlenk flask.

  • Add the anhydrous and degassed solvent and stir for 10-15 minutes to facilitate catalyst pre-formation.

  • Add this compound (1 equivalent), the carbonate base (2 equivalents), and the terminal alkyne (1.5 equivalents).

  • Heat the reaction mixture to 100-130 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can dramatically reduce reaction times and often improves yields, particularly for challenging substrates.[3][6]

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Tri-tert-butylphosphine [P(tBu)₃] (4 mol%) or Copper(I) iodide (CuI) (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or Dioxane) in a microwave-safe vessel

Procedure:

  • To a microwave-safe reaction vessel, add this compound (1 equivalent), the palladium catalyst, and any co-catalyst or ligand under an inert atmosphere.

  • Add the anhydrous and degassed solvent, the base, and the terminal alkyne.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (typically 120-160 °C) for 10-30 minutes. Monitor the pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vessel to room temperature before opening.

  • Work-up and purify the product as described in the previous protocols.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment, from reagent preparation to product purification.

Sonogashira_Workflow prep Reagent & Glassware Preparation setup Reaction Setup (Inert Atmosphere) prep->setup reaction Sonogashira Coupling (Heating / MW) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle

This diagram outlines the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 product R¹-C≡CR² (Product) red_elim->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide cu_acetylide->transmetal aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add alkyne H-C≡CR² (Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

The Strategic Role of 3-Chloropyrido[2,3-b]pyrazine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for targeted cancer therapy. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the utilization of a key intermediate, 3-Chloropyrido[2,3-b]pyrazine, in the synthesis of such inhibitors.

Introduction to Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors

The pyrido[2,3-b]pyrazine core is a heterocyclic structure that serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. In the context of kinase inhibition, this scaffold has been successfully employed to develop inhibitors targeting several key signaling pathways implicated in cancer progression, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. The strategic placement of a chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine ring system provides a reactive handle for the introduction of diverse functionalities through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Key Synthetic Strategies Utilizing this compound

The chlorine atom at the 3-position of the pyrido[2,3-b]pyrazine core is amenable to several powerful synthetic transformations, most notably the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination reactions. These methods allow for the facile introduction of aryl, heteroaryl, and amino substituents, which are crucial for achieving high-affinity binding to the target kinase.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) [Pd Catalyst, Base] start->suzuki buchwald Buchwald-Hartwig Amination (Anilines/Amines) [Pd Catalyst, Base, Ligand] start->buchwald snar Nucleophilic Aromatic Substitution (SNAr) (Amines, Thiols, etc.) start->snar product_suzuki 3-Aryl/Heteroaryl-pyrido[2,3-b]pyrazines (e.g., EGFR Inhibitors) suzuki->product_suzuki product_buchwald 3-Amino-pyrido[2,3-b]pyrazines (e.g., Multi-kinase Inhibitors) buchwald->product_buchwald product_snar 3-Substituted-pyrido[2,3-b]pyrazines snar->product_snar

Data Presentation: Inhibitory Activities of Pyrido[2,3-b]pyrazine Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized from or related to the pyrido[2,3-b]pyrazine scaffold.

Table 1: EGFR Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundTarget Cell LineIC50 (µM)Citation
7nPC9 (Erlotinib-sensitive)0.09[1]
7nPC9-ER (Erlotinib-resistant)0.15[1]

Table 2: VEGFR-2 and HER-2 Inhibitory Activity of Related Pyridopyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Citation
5aVEGFR-20.217
5eVEGFR-20.124
5aHER-20.168
5eHER-20.077

Table 3: PIM-1 Kinase Inhibitory Activity of Related Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Citation
4PIM-111.4[2]
10PIM-117.2[2]
Staurosporine (control)PIM-116.7[2]

Experimental Protocols

The following are generalized experimental protocols for the key reactions used to functionalize this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the Suzuki coupling of heteroaryl chlorides.[3]

Reaction Scheme:

G This compound This compound 3-Aryl-pyrido[2,3-b]pyrazine 3-Aryl-pyrido[2,3-b]pyrazine This compound->3-Aryl-pyrido[2,3-b]pyrazine Ar-B(OH)2, Pd catalyst, Base, Solvent, Heat

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-pyrido[2,3-b]pyrazine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard procedures for the palladium-catalyzed amination of aryl halides.[4]

Reaction Scheme:

G This compound This compound 3-(Arylamino)-pyrido[2,3-b]pyrazine 3-(Arylamino)-pyrido[2,3-b]pyrazine This compound->3-(Arylamino)-pyrido[2,3-b]pyrazine Ar-NH2, Pd catalyst, Ligand, Base, Solvent, Heat

Materials:

  • This compound (1.0 eq)

  • Aniline or amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq)

  • Ligand (e.g., Xantphos, BINAP, 0.04-0.1 eq)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq)

  • Solvent (e.g., Toluene, 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent, this compound, and the amine under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-pyrido[2,3-b]pyrazine derivative.

Signaling Pathways and Experimental Workflows

The synthesized kinase inhibitors from this compound often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

G

The general workflow for the synthesis and evaluation of these inhibitors is a multi-step process that begins with the chemical synthesis and culminates in biological testing.

G A Synthesis of Pyrido[2,3-b]pyrazine Derivatives from This compound B Purification and Characterization (Chromatography, NMR, MS) A->B C In vitro Kinase Assays (IC50 Determination) B->C D Cell-based Assays (Antiproliferative Activity) C->D E Lead Optimization (SAR Studies) D->E

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient and modular synthesis of a diverse library of compounds. The data and protocols presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of targeted cancer therapeutics based on the privileged pyrido[2,3-b]pyrazine scaffold. Further exploration of this chemical space is warranted to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives via a one-pot multicomponent reaction. The methodologies and data presented are intended to guide researchers in the efficient synthesis and exploration of this important class of heterocyclic compounds for various applications, including drug discovery and materials science.

Introduction

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.[1][2] These derivatives have been investigated for a range of applications, including as potential anticancer agents, antivirals, and antibacterial agents.[3][4] Furthermore, their unique electronic properties make them candidates for applications in nonlinear optics and electrochemical sensing.[1][2]

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrido[2,3-b]pyrazines in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by reducing reaction times, solvent usage, and waste generation compared to traditional multi-step synthetic routes.

This document details a specific three-component reaction for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.

Experimental Protocols

General Procedure for the Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

This protocol is based on the reaction of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).[2]

Materials:

  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-indanedione (0.1 g, 0.684 mmol)

  • 2-aminopyrazine (0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate (for recrystallization)

  • Petroleum ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[2]

  • Add 10 mL of ethanol to the flask.[2]

  • Attach a reflux condenser and heat the mixture to reflux.[2]

  • Monitor the progress of the reaction by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature. The formation of a solid precipitate should be observed.[2]

  • Collect the solid product by filtration and wash it with water and then with cold ethanol.[2]

  • Purify the crude product by recrystallization from ethyl acetate.[2]

  • Dry the purified product under vacuum at room temperature.[2]

  • Characterize the final compound using appropriate analytical techniques (e.g., NMR, FT-IR, and mass spectrometry).[1][2]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives (compounds 4-7) as reported in the literature.[2]

CompoundSubstituted Aromatic AldehydeCatalystSolventTime (h)Yield (%)
4 Benzaldehydep-TSA (20 mol%)Ethanol985
5 4-Chlorobenzaldehydep-TSA (20 mol%)Ethanol982
6 4-Nitrobenzaldehydep-TSA (20 mol%)Ethanol988
7 4-Methoxybenzaldehydep-TSA (20 mol%)Ethanol989

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and potential applications of pyrido[2,3-b]pyrazine derivatives.

G cluster_0 Synthesis Workflow Reactants 1. Reactant Mixing (Aldehyde, 1,3-Indanedione, 2-Aminopyrazine, p-TSA, Ethanol) Reflux 2. Reflux (approx. 8-9 hours) Reactants->Reflux TLC 3. Reaction Monitoring (TLC) Reflux->TLC Cooling 4. Cooling & Precipitation TLC->Cooling Reaction Complete Filtration 5. Filtration & Washing Cooling->Filtration Recrystallization 6. Recrystallization (Ethyl Acetate) Filtration->Recrystallization Drying 7. Drying Recrystallization->Drying Product Pure Pyrido[2,3-b]pyrazine Derivative Drying->Product

Caption: Workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

G cluster_1 Application Screening Workflow Synthesized_Compound Synthesized Pyrido[2,3-b]pyrazine Derivative Biological_Screening Biological Activity Screening Synthesized_Compound->Biological_Screening Material_Science Material Science Applications Synthesized_Compound->Material_Science Antioxidant Antioxidant Assays (e.g., DPPH) Biological_Screening->Antioxidant Antiurease Antiurease Activity Biological_Screening->Antiurease Antibacterial Antibacterial Screening Biological_Screening->Antibacterial Antiviral Antiviral Screening (e.g., HCMV) Biological_Screening->Antiviral NLO Nonlinear Optical (NLO) Property Measurement Material_Science->NLO Electrochemical Electrochemical Sensing (e.g., DNA Sensing) Material_Science->Electrochemical

Caption: Conceptual workflow for screening applications of synthesized compounds.

Potential Applications in Research and Drug Development

The synthesized pyrido[2,3-b]pyrazine derivatives have demonstrated potential in several areas of scientific research and development:

  • Electrochemical DNA Sensing: These compounds have been utilized for the electrochemical sensing of DNA, which has applications in the development of novel biosensors.[1][2]

  • Nonlinear Optical (NLO) Properties: Certain derivatives exhibit significant NLO responses, making them promising candidates for applications in photonics and optoelectronics.[1][2]

  • Biological Activities:

    • Antioxidant and Antiurease Activity: In vitro studies have shown that these compounds possess antioxidant and antiurease activities.[1][2]

    • Antiviral Activity: Other studies on different pyrido[2,3-b]pyrazine cores have identified potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase, indicating their potential as broad-spectrum antiherpetic agents.[3]

    • Antibacterial Activity: Various derivatives of pyrido[2,3-b]pyrazine have been investigated for their antibacterial properties against different bacterial strains.

  • Kinase Inhibition: The pyrido[2,3-b]pyrazine scaffold is also explored for its role in the inhibition of protein kinases, such as TGF-beta receptor kinases, which are implicated in diseases like cancer.[5]

These application notes provide a framework for the synthesis and exploration of pyrido[2,3-b]pyrazine derivatives. The described multicomponent reaction offers an efficient route to these valuable compounds, opening avenues for further research in medicinal chemistry, materials science, and drug development.

References

Application Notes and Protocols for Electrochemical Sensing using Pyrido[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of novel pyrido[2,3-b]pyrazine derivatives in electrochemical biosensing, with a primary focus on the detection of DNA. The methodologies and data presented are based on recent advancements in the field, offering a foundation for the development of sensitive and selective analytical tools.

Introduction

Pyrido[2,3-b]pyrazine compounds are a class of heterocyclic molecules that have garnered significant interest due to their diverse biological activities and unique electrochemical properties. Recent studies have demonstrated their potential as effective probes in electrochemical biosensors. This document outlines the application of specific pyrido[2,3-b]pyrazine derivatives for the electrochemical sensing of salmon sperm DNA (ss-DNA), providing detailed experimental procedures, data interpretation, and the underlying sensing mechanism. The interaction of these compounds with DNA, believed to be through intercalation, leads to a discernible change in the electrochemical response, forming the basis of the sensing platform.[1][2][3]

Principle of Electrochemical DNA Sensing

The electrochemical detection of DNA using pyrido[2,3-b]pyrazine derivatives is based on the alteration of the electrochemical signal of a redox probe upon the interaction of the compound with DNA. In this system, a glassy carbon electrode (GCE) is modified with a paste containing the synthesized pyrido[2,3-b]pyrazine compound and single-stranded DNA (ss-DNA). When this modified electrode is immersed in a solution containing a redox mediator, such as potassium ferricyanide (K₃[Fe(CN)₆]), a characteristic cyclic voltammogram is produced.

The pyrido[2,3-b]pyrazine compound intercalates into the DNA structure, which can affect the electron transfer properties at the electrode surface.[2][3] This interaction can either hinder or facilitate the access of the redox probe to the electrode, resulting in a change in the peak currents of the cyclic voltammogram. The magnitude of this change is proportional to the concentration of the DNA, allowing for its quantification.

Below is a diagram illustrating the proposed signaling pathway for the electrochemical DNA sensing application.

G cluster_0 Sensing Mechanism cluster_1 Electrochemical Detection Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine DNA DNA Pyrido[2,3-b]pyrazine->DNA Intercalation Electrode Electrode DNA->Electrode Immobilization Redox_Probe Redox Probe (e.g., [Fe(CN)6]3-) Electrode->Redox_Probe Electron Transfer Signal_Change Change in Electrochemical Signal Redox_Probe->Signal_Change Modulated by DNA Interaction

Caption: Signaling pathway of the electrochemical DNA sensor.

Quantitative Data Summary

The electrochemical performance of four synthesized pyrido[2,3-b]pyrazine derivatives (Compounds 4-7) for DNA sensing was evaluated using cyclic voltammetry. The following table summarizes the key quantitative parameters obtained from these studies.

CompoundAnalyteMethodLimit of Detection (LOD)Linear RangeReference
4 ss-DNACyclic VoltammetryData not availableData not available[1]
5 ss-DNACyclic VoltammetryData not availableData not available[1]
6 ss-DNACyclic VoltammetryData not availableData not available[1]
7 ss-DNACyclic VoltammetryData not availableData not available[1]

Note: The primary research article reports the successful application for DNA sensing but does not specify the quantitative performance metrics such as LOD and linear range in the publicly available information. Further experimental validation is recommended to establish these parameters.

Experimental Protocols

This section provides detailed protocols for the synthesis of the pyrido[2,3-b]pyrazine compounds and their application in electrochemical DNA sensing.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives (Compounds 4-7)

A series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds (4–7) are synthesized by reacting a mixture of indane-1,3-dione (1), a substituted aromatic aldehyde (2), and 2-aminopyrazine (3) with 20 mol% p-TSA in ethanol. The reaction mixture is refluxed for 9 hours. The resulting product is then recrystallized from ethyl acetate and dried under vacuum. The yields for these compounds are reported to be in the range of 82-89%.[4][5]

Preparation of the Modified Glassy Carbon Electrode (GCE)

A crucial step in this electrochemical sensing application is the proper preparation and modification of the working electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Synthesized pyrido[2,3-b]pyrazine compound

  • Salmon Sperm DNA (ss-DNA)

  • Ethanol

  • Deionized water

  • Alumina slurry (0.05 µm)

  • Sonicator

Protocol:

  • Cleaning the GCE:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the GCE in a 1:1 (v/v) solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.

    • Rinse again with deionized water and allow it to dry at room temperature.

  • Preparation of the Modification Paste:

    • Prepare a paste by mixing the synthesized pyrido[2,3-b]pyrazine compound and ss-DNA in a 1:1 (w/w) ratio.

    • Add 2 mL of ethanol to the mixture and homogenize to form a uniform paste.

  • Modification of the GCE:

    • Apply a small amount of the prepared paste onto the cleaned surface of the GCE.

    • Smooth the surface carefully with a clean glass slide to ensure a uniform layer.

    • Allow the solvent to evaporate completely at room temperature, leaving a stable modified electrode surface.

Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat (e.g., Autolab Potentiostat)

  • Three-electrode electrochemical cell (100 mL)

  • Modified GCE (Working Electrode)

  • Platinum wire (Counter Electrode)

  • Ag/AgCl (Silver/Silver Chloride) electrode (Reference Electrode)

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.0 (0.01 mol L⁻¹)

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) (2.0 mmol L⁻¹)

  • Potassium Nitrate (KNO₃) (0.50 mol L⁻¹)

Protocol:

  • Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution (PBS with K₃[Fe(CN)₆] and KNO₃).

  • Immerse the electrodes in the solution, ensuring the modified GCE surface is fully in contact with the electrolyte.

  • Perform cyclic voltammetry (CV) by scanning the potential within a suitable range (e.g., -0.2 V to 0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

  • Record the cyclic voltammogram. The peak currents corresponding to the redox reactions of the [Fe(CN)₆]³⁻/⁴⁻ couple will be observed.

  • To perform DNA quantification, vary the concentration of ss-DNA in the modification paste or in the electrolyte solution and record the corresponding CVs.

  • A calibration curve can be constructed by plotting the change in peak current against the DNA concentration.

The following diagram illustrates the experimental workflow for the fabrication and testing of the pyrido[2,3-b]pyrazine-based electrochemical DNA sensor.

G cluster_0 Electrode Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis A Clean Glassy Carbon Electrode B Prepare Pyrido[2,3-b]pyrazine & DNA Paste A->B C Modify GCE Surface B->C D Assemble Three-Electrode Cell C->D E Perform Cyclic Voltammetry D->E F Record Voltammogram E->F G Analyze Peak Currents F->G H Construct Calibration Curve G->H I Determine DNA Concentration H->I

Caption: Experimental workflow for DNA sensing.

Concluding Remarks

The use of pyrido[2,3-b]pyrazine compounds in electrochemical sensing presents a promising avenue for the development of novel biosensors. The protocols outlined in these application notes provide a foundational methodology for researchers to explore and expand upon this application. Further optimization of the sensor fabrication process, including the immobilization technique and the specific pyrido[2,3-b]pyrazine derivative used, could lead to enhanced sensitivity and selectivity for DNA detection and potentially for other biologically relevant analytes. These compounds offer a versatile platform for the design of next-generation electrochemical sensing devices for applications in clinical diagnostics, environmental monitoring, and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Chloropyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize this challenging yet crucial reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve your reaction yields and obtain desired 3-arylpyrido[2,3-b]pyrazines.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

The primary challenge lies in the inherent low reactivity of the C-Cl bond in heteroaromatic chlorides compared to their bromide or iodide counterparts. This is due to the stronger bond energy of the C-Cl bond, which makes the initial oxidative addition step in the palladium catalytic cycle more difficult. Additionally, the nitrogen atoms in the pyrido[2,3-b]pyrazine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most critical parameters to consider for a successful coupling?

The key to a high-yielding Suzuki coupling of this compound is the careful selection and optimization of four main components:

  • Palladium Catalyst and Ligand: A highly active catalytic system is essential.

  • Base: The choice of base is crucial for the transmetalation step.

  • Solvent: The solvent system must facilitate the dissolution of all reactants and support the catalytic cycle.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.

Q3: What are common side reactions, and how can they be minimized?

The two most common side reactions are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an Ar-H byproduct. To minimize this, use anhydrous solvents, degas all reagents thoroughly, and consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar). This can be promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is critical to suppress this side reaction.

Troubleshooting Guides

Issue 1: Low to No Product Formation

A low or complete lack of product is the most common issue encountered. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

G start Low/No Yield catalyst Is the catalyst system active enough? start->catalyst base Is the base effective? catalyst->base Yes solution_catalyst Switch to a more active catalyst system: - Pd(dppf)Cl2 - Pd2(dba)3 with Buchwald ligands (e.g., XPhos, SPhos) - Increase catalyst loading (2-5 mol%) catalyst->solution_catalyst No solvent Is the solvent appropriate? base->solvent Yes solution_base Screen stronger, non-nucleophilic bases: - K3PO4 - Cs2CO3 - K2CO3 base->solution_base No temp Is the reaction temperature sufficient? solvent->temp Yes solution_solvent Try common solvent systems: - Dioxane/H2O - Toluene/H2O - THF solvent->solution_solvent No degas Is the system properly degassed? temp->degas Yes solution_temp Increase reaction temperature: - Typically 80-120 °C - Consider microwave irradiation temp->solution_temp No solution_degas Ensure rigorous exclusion of oxygen: - Degas solvents (freeze-pump-thaw or sparge with inert gas) - Evacuate and backfill reaction vessel with Ar or N2 degas->solution_degas No

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Data Presentation: Comparison of Reaction Components for Heteroaryl Chlorides

While specific data for this compound is scarce in the literature, the following tables provide a comparative overview of conditions successfully used for structurally related, challenging heteroaryl chlorides.

Table 1: Catalyst/Ligand Systems for Suzuki Coupling of Heteroaryl Chlorides

Catalyst PrecursorLigandTypical Loading (mol%)Comments
Pd(dppf)Cl₂·CH₂Cl₂(integrated)2-5Often effective for a range of heteroaryl halides.
Pd₂(dba)₃XPhos or SPhos1-4 (Pd), 2-8 (Ligand)Buchwald ligands are excellent for activating C-Cl bonds.
Pd(PPh₃)₄(integrated)3-10A classic catalyst, but may be less effective for unreactive chlorides.
Pd(OAc)₂P(t-Bu)₃1-3 (Pd), 2-6 (Ligand)A robust system for coupling aryl chlorides.

Table 2: Common Bases for Suzuki Coupling of Heteroaryl Chlorides

BaseEquivalentsTypical Solvent SystemComments
K₂CO₃2-3Dioxane/H₂O, THFA common and often effective base.
K₃PO₄2-3Dioxane, TolueneA stronger base, frequently used for challenging couplings.
Cs₂CO₃2-3Dioxane, TolueneA strong and highly effective base, but more expensive.
KF2-3THFFluoride ions can play a unique role in activating the boronic acid.
Issue 2: Reaction Stalls or is Incomplete

If the reaction starts but does not proceed to completion, consider the following:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure the reaction remains under a positive pressure of inert gas. The nitrogen atoms of the substrate or product might also be inhibiting the catalyst. Switching to a bulkier ligand like XPhos can sometimes mitigate this.

  • Insufficient Base: The base can be consumed during the reaction. Ensure an adequate number of equivalents (typically 2-3) are used.

  • Reactant Stoichiometry: An excess of the boronic acid (1.1-1.5 equivalents) is commonly used to drive the reaction to completion.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of a bromo-substituted pyrido[2,3-b]pyrazine, which can be adapted as a starting point for this compound. Optimization will likely be required.

General Protocol for the Synthesis of 3-Arylpyrido[2,3-b]pyrazines

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ (or other suitable catalyst, 3-5 mol%)

  • K₂CO₃ (or other suitable base, 2-3 equivalents)

  • Anhydrous 1,4-Dioxane or THF

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition (Often Rate-Limiting for Chlorides) PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L2 RE->Pd0 Product Ar-Ar' (Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Diaryl->RE ArX Ar-Cl (Substrate) ArX->OA ArB Ar'-B(OH)2 + Base ArB->TM

Caption: The Suzuki-Miyaura catalytic cycle.

Common side reactions in the synthesis of pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of pyrido[2,3-b]pyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of pyrido[2,3-b]pyrazines in a question-and-answer format.

Synthesis Troubleshooting

Question 1: My reaction is producing a mixture of products, and the yield of my desired pyrido[2,3-b]pyrazine is low. What is the most likely cause?

Answer: The most common side reaction in the synthesis of pyrido[2,3-b]pyrazines, particularly when using unsymmetrical α-dicarbonyl compounds, is the formation of regioisomers.[1] The reaction between a 2,3-diaminopyridine and an unsymmetrical α-dicarbonyl can proceed via two different condensation pathways, leading to two distinct isomeric products. The ratio of these isomers is highly dependent on the reaction conditions.[1]

Question 2: How can I control the regioselectivity of the reaction to favor my desired isomer?

Answer: You can significantly influence the regioselectivity by carefully controlling the reaction temperature and the solvent system.[1] Lower reaction temperatures and the use of acidic solvents have been shown to dramatically favor the formation of one regioisomer over the other.[1] For instance, switching from a solvent like dimethylformamide (DMF) to trifluoroacetic acid (TFAA) and running the reaction at a lower temperature can reduce the formation of the undesired isomer to less than 2%.[1]

Question 3: I've confirmed that regioisomers are the issue. What is the best way to separate them?

Answer: The separation of regioisomers of pyrido[2,3-b]pyrazines can often be achieved using column chromatography on silica gel.[2] The choice of eluent is critical and will depend on the specific polarity of your isomers. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a hexane/ethyl acetate solvent system is commonly used for the purification of pyrazine derivatives.[2] In some cases, recrystallization from a suitable solvent can also be an effective method for purification.

Question 4: My reaction appears to be incomplete, or I am isolating a product that is not fully aromatic. What could be the problem?

Answer: Many synthetic routes to pyrido[2,3-b]pyrazines proceed through a dihydropyrido[2,3-b]pyrazine intermediate, which must be oxidized to form the final aromatic product.[3] If the oxidation step is incomplete, your final product will be a mixture of the desired aromatic compound and the dihydro intermediate, thus lowering the overall yield of the target molecule. Ensure that your oxidizing agent is active and used in the correct stoichiometric amount, and that the reaction time is sufficient for complete conversion.

Question 5: The overall yield of my reaction is consistently low, even after addressing potential regioisomer and oxidation issues. What other factors should I consider?

Answer: The purity of your starting materials, particularly the 2,3-diaminopyridine and the α-dicarbonyl compound, is crucial. Impurities can lead to the formation of unwanted byproducts and consume your starting materials, leading to lower yields. It is highly recommended to purify your starting materials before use. Additionally, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both the starting materials and the desired product.

Question 6: Are there any other, less common, side reactions I should be aware of?

Answer: While the formation of regioisomers is the most prevalent side reaction, other byproducts can occasionally be observed. Peracid oxidation of some pyrrolo[2,3-b]pyrazines has been shown to lead to ring-opened products, such as N-benzoylurea, rather than the expected N-oxide.[4] Although this is for a related pyrrolo-fused system, it highlights the potential for unexpected reactivity under oxidative conditions. Self-condensation of 2,3-diaminopyridine is a theoretical possibility, but it is not commonly reported as a significant side reaction under the conditions typically used for pyrido[2,3-b]pyrazine synthesis.

Quantitative Data on Regioisomer Formation

The following table summarizes the impact of reaction conditions on the ratio of regioisomers formed during the synthesis of pyrido[2,3-b]pyrazines from 2,3-diaminopyridine and an unsymmetrical α-dicarbonyl compound.

SolventTemperatureRatio of Desired to Undesired IsomerYield of Desired IsomerReference
Dimethylformamide (DMF)HighLow (significant mixture)Variable[1]
Trifluoroacetic Acid (TFA)Low> 98:2High[1]
Acetic AcidLowIncreased regioselectivityGood[1]

Experimental Protocols

Regioselective Synthesis of a Pyrido[2,3-b]pyrazine Derivative [1]

This protocol is optimized to maximize the yield of the desired regioisomer.

  • Reaction Setup: In a round-bottom flask, dissolve the 2,3-diaminopyridine derivative in trifluoroacetic acid at a low temperature (e.g., 0 °C).

  • Reagent Addition: Slowly add the unsymmetrical α-dicarbonyl compound to the solution while maintaining the low temperature and stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully neutralize the trifluoroacetic acid with a suitable base (e.g., saturated sodium bicarbonate solution) at a low temperature.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives [5]

This protocol describes a one-pot synthesis method.

  • Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (10 mL).[5]

  • Reflux: Heat the mixture to reflux and maintain for approximately 8-9 hours.[5]

  • Monitoring: Monitor the reaction completion using TLC with a 70:30 petroleum ether/ethyl acetate solvent system.[5]

  • Isolation: After completion, allow the solution to cool to room temperature to allow for the precipitation of the product.[5]

  • Purification: Filter the solid precipitate and wash with water and cold ethanol. The product can be further purified by recrystallization from ethyl acetate.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_main Desired Synthesis Pathway 2,3-Diaminopyridine 2,3-Diaminopyridine Unsymmetrical_Dicarbonyl Unsymmetrical α-Dicarbonyl Condensation Condensation Dihydro_Intermediate Dihydropyrido[2,3-b]pyrazine Intermediate Oxidation Oxidation Desired_Product Desired Pyrido[2,3-b]pyrazine (Regioisomer A)

Side_Reaction_Pathway cluster_side Common Side Reaction Pathway Starting_Materials 2,3-Diaminopyridine + Unsymmetrical α-Dicarbonyl Alternative_Condensation Alternative Condensation Undesired_Intermediate Undesired Dihydro Intermediate Oxidation2 Oxidation Undesired_Product Undesired Pyrido[2,3-b]pyrazine (Regioisomer B)

Troubleshooting_Logic Start Low Yield or Impure Product Check_Regioisomers Mixture of Products Observed? Start->Check_Regioisomers Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Use Acidic Solvent (e.g., TFA) Check_Regioisomers->Optimize_Conditions Yes Check_Oxidation Incomplete Reaction or Non-Aromatic Product? Check_Regioisomers->Check_Oxidation No Optimize_Conditions->Check_Oxidation Improve_Oxidation Ensure Complete Oxidation: - Check Oxidizing Agent - Increase Reaction Time Check_Oxidation->Improve_Oxidation Yes Check_Purity Check Starting Material Purity Check_Oxidation->Check_Purity No Improve_Oxidation->Check_Purity Purify_Starting_Materials Purify 2,3-Diaminopyridine and α-Dicarbonyl Check_Purity->Purify_Starting_Materials End Improved Yield and Purity Purify_Starting_Materials->End

References

Technical Support Center: Purification of Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted pyrido[2,3-b]pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrido[2,3-b]pyrazines?

A1: The most frequently employed and effective purification techniques for substituted pyrido[2,3-b]pyrazines are recrystallization and column chromatography. The choice between these methods often depends on the nature of the impurities, the polarity of the target compound, and the desired final purity.

Q2: How do I choose an appropriate solvent for the recrystallization of my substituted pyrido[2,3-b]pyrazine?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For many substituted pyrido[2,3-b]pyrazines, ethyl acetate has been shown to be an effective solvent for recrystallization.[1] A general approach to solvent selection involves testing the solubility of your crude product in a range of common laboratory solvents with varying polarities, such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

Q3: What are common impurities I might encounter in the synthesis of substituted pyrido[2,3-b]pyrazines?

A3: Common impurities can include unreacted starting materials (e.g., substituted aromatic aldehydes, 1,3-indanedione, 2-aminopyrazine), catalysts (like p-toluenesulfonic acid), and side-products formed during the reaction.[1] Depending on the reaction pathway, regioisomers can also be a significant impurity. Additionally, polar byproducts such as imidazoles can sometimes form and require specific chromatographic conditions for removal.[2]

Q4: My substituted pyrido[2,3-b]pyrazine appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel is a common issue for some nitrogen-containing heterocyclic compounds, which can be sensitive to the acidic nature of standard silica gel.[3][4] If you observe streaking on your TLC plate or low recovery from your column, consider the following alternatives:

  • Deactivated Silica Gel: Reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like neutral or basic alumina, which is often better suited for the purification of basic compounds.[3]

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), which is less likely to cause acid-catalyzed degradation of your compound.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not crystallize upon cooling. The compound may be too soluble in the chosen solvent, or the solution may be too dilute.- Concentrate the solution by evaporating some of the solvent. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists, then gently warm until the solution is clear and allow it to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Compound precipitates as an oil or amorphous solid. The solution is supersaturated, or the cooling rate is too fast.- Ensure the solution cools slowly and undisturbed. Allow it to cool to room temperature on the benchtop before placing it in an ice bath. - Re-dissolve the oil or amorphous solid by heating and then allow it to cool at a much slower rate. - Use a more viscous solvent or a solvent in which the compound has slightly higher solubility at room temperature.[5]
Product is still impure after recrystallization. The impurities have a similar solubility profile to the target compound in the chosen solvent.- Perform a second recrystallization using a different solvent system. - If impurities persist, column chromatography is likely required for effective separation.[5]
Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks on the TLC plate and elutes as a broad band from the column. The compound is highly polar and is interacting strongly with the acidic sites on the silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[3] - For very polar and basic compounds, an eluent system containing ammonium hydroxide may be necessary (e.g., DCM/Methanol with 2% NH4OH).[6]
Poor separation between the desired product and an impurity. The chosen eluent system does not provide sufficient resolution.- Optimize the solvent system by testing different ratios of polar and non-polar solvents. A common starting point is a mixture of hexane and ethyl acetate.[2] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - If using flash chromatography, consider using a focused gradient to improve separation around the elution point of your compound.[7]
Compound does not elute from the column. The compound is too polar for the chosen eluent system and is irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the eluent. For very polar compounds, a mixture of dichloromethane and methanol is often effective.[3] - If the compound is still retained, consider using reversed-phase chromatography.

Experimental Protocols

General Recrystallization Protocol for Substituted Pyrido[2,3-b]pyrazines

This protocol is based on the successful purification of a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives.[1]

  • Dissolution: After initial workup, dissolve the crude solid in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool gradually to room temperature. The formation of yellowish solid precipitates should be observed.

  • Complete Precipitation: To maximize the yield, place the flask in an ice bath for a period of time.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sequentially with a small amount of cold water and then with cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum overnight at room temperature.

Quantitative Data from a Representative Experiment: [1]

CompoundYield after Recrystallization
Compound 485%
Compound 582%
Compound 687%
Compound 789%
General Column Chromatography Protocol for Substituted Pyrido[2,3-b]pyrazines

This protocol is adapted from the purification of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives.[8]

  • Stationary Phase and Eluent Selection: Based on TLC analysis, select a suitable stationary phase (typically silica gel) and eluent system. For the reported compounds, a mixture of ethyl acetate and hexane (10:20 v/v) was effective.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pack it into a glass column, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, maintaining a consistent flow rate.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified substituted pyrido[2,3-b]pyrazine.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Crude_Product Crude Substituted pyrido[2,3-b]pyrazine TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot or crystalline solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or non-crystalline solid Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity not acceptable (from Recrystallization) Pure_Product Pure Product Purity_Check->Pure_Product Purity acceptable

Caption: General purification workflow for substituted pyrido[2,3-b]pyrazines.

Troubleshooting_Chromatography Start Column Chromatography Issue (e.g., Streaking, Poor Separation) Check_Acidity Is the compound basic? Start->Check_Acidity Modify_Eluent Add basic modifier to eluent (e.g., Triethylamine) Check_Acidity->Modify_Eluent Yes Optimize_Solvent Optimize solvent system (e.g., Gradient elution) Check_Acidity->Optimize_Solvent No Resolution Improved Resolution Modify_Eluent->Resolution Change_Stationary_Phase Change stationary phase (e.g., Alumina, Reversed-Phase) Optimize_Solvent->Change_Stationary_Phase Still poor separation Optimize_Solvent->Resolution Change_Stationary_Phase->Resolution

Caption: Troubleshooting guide for column chromatography of substituted pyrido[2,3-b]pyrazines.

References

Technical Support Center: Overcoming Low Reactivity of 3-Chloropyrido[2,3-b]pyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 3-Chloropyrido[2,3-b]pyrazine in palladium-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the pyridopyrazine ring system and the strong C-Cl bond, specialized conditions are often required to achieve satisfactory yields.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid with this compound and observe minimal or no product formation.

Potential Causes and Solutions:

  • Insufficiently Active Catalyst System: The primary hurdle in the cross-coupling of electron-deficient chlorides is the oxidative addition step. A highly active catalyst is essential to break the strong C-Cl bond.

    • Recommendation: Employ sterically hindered and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition.

  • Ineffective Base: The base is crucial for the activation of the boronic acid in the transmetalation step.

    • Recommendation: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.

  • Inappropriate Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Recommendation: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used, often with a small amount of water to aid in dissolving the base.

  • Low Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy of the oxidative addition step.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Yield in Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base sufficiently strong? catalyst->base [Yes] solution_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->solution_catalyst [No] temp Is the reaction temperature high enough? base->temp [Yes] solution_base Use stronger bases like K₃PO₄ or Cs₂CO₃. base->solution_base [No] inert Is the system properly deoxygenated? temp->inert [Yes] solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->solution_temp [No] solution_inert Ensure rigorous degassing of solvents and use of Schlenk techniques. inert->solution_inert [No] end Problem Resolved inert->end [Yes] Consider other issues (e.g., substrate purity) G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pdII_complex amine_coordination Amine Coordination + Base pdII_complex->amine_coordination HNR'R'' amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product G start Start add_reagents Add this compound, boronic acid, and base to Schlenk flask start->add_reagents inert_atmosphere Establish inert atmosphere (evacuate/backfill with Ar/N₂) add_reagents->inert_atmosphere prepare_catalyst Prepare catalyst/ligand mixture inert_atmosphere->prepare_catalyst add_catalyst Add catalyst mixture prepare_catalyst->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent heat_reaction Heat and stir reaction mixture add_solvent->heat_reaction monitor_reaction Monitor reaction progress (TLC/LC-MS) heat_reaction->monitor_reaction workup Aqueous work-up and extraction monitor_reaction->workup purification Purify by column chromatography workup->purification end End purification->end

Solubility issues of 3-Chloropyrido[2,3-b]pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges associated with 3-Chloropyrido[2,3-b]pyrazine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a heterocyclic aromatic compound, is anticipated to exhibit low solubility in water due to its relatively non-polar structural components. Its solubility is generally better in organic solvents. The presence of nitrogen atoms in the pyridopyrazine ring system allows for potential hydrogen bonding with protic solvents, while the overall aromatic character suggests solubility in a range of polar aprotic and non-polar organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on the solubility of structurally similar compounds like quinoxalines, pteridines, and chloropyridines, the following solvents are recommended for initial screening[1][2]:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective due to their ability to solvate a wide range of organic compounds.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often good solvents for heterocyclic compounds.

  • Alcohols: Methanol and ethanol may be effective, particularly with heating, due to their ability to engage in hydrogen bonding.

  • Ethers: Tetrahydrofuran (THF) can be a moderately effective solvent.

  • Aromatic Hydrocarbons: Toluene may be useful, especially in synthetic applications.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with a rise in temperature.[2] Heating the solvent can be a simple and effective way to dissolve more of the compound.

  • Solvent Polarity: The principle of "like dissolves like" is a crucial guideline. The polarity of the solvent should be matched to the compound for optimal solubility.[2]

  • Purity of the Compound: Impurities can sometimes enhance or reduce the solubility of the primary compound.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubility characteristics.

Q4: Is there any quantitative data available for the solubility of this compound?

A4: To date, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in public literature. However, data for structurally similar compounds can provide a useful reference point. For example, the related compound 2-chloropyridine is miscible with most organic solvents but only sparingly soluble in water.[3] Pteridine, another related heterocyclic system, also shows low water solubility but is more soluble in methanol, ethanol, and DMSO.[1]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Problem 1: The compound is not dissolving in the chosen solvent at room temperature.

Possible Cause Suggested Solution
Insufficient solvent polarity matching.Try a solvent from a different class with a different polarity. Refer to the Solvent Selection Guide below.
Low dissolution rate.Gently heat the mixture while stirring. An increase in temperature often significantly improves solubility.[2] Use of a sonicator can also help to break up solid particles and accelerate dissolution.
Saturation has been reached.Increase the volume of the solvent. If the compound still does not dissolve, the solvent may not be suitable.

Problem 2: The compound precipitates out of solution after cooling.

Possible Cause Suggested Solution
Supersaturation at a higher temperature.This is a common occurrence when a compound has significantly higher solubility at elevated temperatures. If the goal is to keep it in solution, maintain a higher temperature or use a co-solvent system. For crystallization purposes, this is the desired behavior.
Change in solvent composition (e.g., evaporation of a more volatile co-solvent).Ensure the container is well-sealed to prevent solvent evaporation, especially if using volatile solvents.

Problem 3: The solution is cloudy or an oil has formed.

| Possible Cause | Suggested Solution | | Presence of insoluble impurities. | Filter the solution while hot to remove any insoluble particulate matter. | | "Oiling out" - the compound has melted in the hot solvent instead of dissolving, and then failed to crystallize upon cooling. | Re-heat the solution and add more of the "good" solvent to fully dissolve the oil. Alternatively, try a different solvent with a lower boiling point. |

Predicted Solubility Profile

While experimental data is limited, a predicted solubility profile for this compound in common organic solvents can be estimated based on its structure and data from similar compounds.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions can effectively solvate the polarizable heterocyclic system. Quinoxaline derivatives often show good solubility in these solvents.[4]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood general solvents for many organic compounds, including those with some polarity.
Alcohols Methanol, EthanolModerateCapable of hydrogen bonding with the nitrogen atoms in the ring system. Heating will likely be required.
Ethers Tetrahydrofuran (THF)ModerateModerate polarity makes it a versatile solvent for a range of compounds.
Aromatic Hydrocarbons TolueneLow to ModerateThe aromatic nature of the solvent can interact with the aromatic rings of the solute.
Non-polar Hexane, HeptaneLowSignificant differences in polarity between the solvent and the heterocyclic compound will limit solubility.
Aqueous WaterVery LowThe organic, non-polar parts of the molecule dominate, leading to poor water solubility, a common trait for pteridines and quinoxalines.[1][2]

Experimental Protocols

Protocol 1: Standard Method for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a given solvent.[5][6]

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Scintillation vials with caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a scintillation vial. The excess solid is necessary to ensure that an equilibrium with the saturated solution is achieved.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Need to Dissolve Compound initial_screen Initial Screening: Polar Aprotic (DMSO, DMF) or Chlorinated (DCM) start->initial_screen dissolves Does it dissolve at RT? initial_screen->dissolves heat Apply Gentle Heat (e.g., 40-60 °C) dissolves->heat No success Success: Compound Dissolved dissolves->success Yes yes Yes no No dissolves_heat Does it dissolve with heat? heat->dissolves_heat try_other Try Alternative Solvents: - Alcohols (Methanol, Ethanol) - Ethers (THF) dissolves_heat->try_other No dissolves_heat->success Yes yes_heat Yes no_heat No try_other->dissolves failure Consider Co-solvent System or Further Optimization try_other->failure

Caption: A logical workflow for selecting a suitable solvent for this compound.

Troubleshooting_Flowchart Troubleshooting Dissolution Issues start Compound does not dissolve check_saturation Is the solution saturated? start->check_saturation add_solvent Add more solvent check_saturation->add_solvent Yes heat_agitate Apply heat and/or sonication check_saturation->heat_agitate No check_dissolution Does it dissolve? add_solvent->check_dissolution heat_agitate->check_dissolution success Problem Solved check_dissolution->success Yes change_solvent Change to a more suitable solvent (refer to solubility table) check_dissolution->change_solvent No change_solvent->start Restart Process

Caption: A step-by-step guide for troubleshooting common solubility problems.

References

Technical Support Center: Catalyst Deactivation in Pyridopyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation when working with pyridopyrazine derivatives.

Troubleshooting Guide

This guide addresses specific issues encountered during catalytic reactions involving pyridopyrazines, providing potential causes and actionable solutions.

Question 1: My reaction has abruptly stopped or is proceeding at a significantly lower rate than expected. What is the likely cause?

Answer: This is a classic symptom of catalyst poisoning . Pyridopyrazines, like other N-heterocycles, possess lone pairs of electrons on their nitrogen atoms that can strongly and often irreversibly bind to the active sites of metal catalysts (e.g., Pd, Pt, Rh, Ni). This coordination blocks reactant molecules from accessing the catalytic surface, effectively halting the reaction.

Troubleshooting Steps:

  • Confirm Poisoning: Analyze the catalyst post-reaction using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to detect nitrogen species adsorbed on the surface.

  • Increase Catalyst Loading: As a temporary measure for small-scale reactions, increasing the catalyst loading may provide enough active sites to achieve the desired conversion, though this is not an economical solution for scale-up.

  • Modify the Substrate: If possible, temporarily protect the nitrogen atoms of the pyridopyrazine ring with a directing group that also anchors the catalyst in proximity to the desired reaction site.

  • Attempt Catalyst Regeneration: For precious metal catalysts, regeneration may be possible (see Question 3).

Question 2: I've observed a dark, insoluble material coating my catalyst after the reaction, and its activity has declined over several runs. What's happening?

Answer: This issue points to catalyst fouling , commonly referred to as coking. At elevated temperatures, organic molecules, including reactants, products, or solvents, can decompose and deposit carbonaceous materials onto the catalyst surface and within its pores. This physically blocks active sites and hinders the diffusion of reactants. Both the pyridopyrazine reactants and their subsequent products can be precursors to coke formation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient conversion to reduce the rate of thermal decomposition and coke formation.

  • Adjust Reactant Concentrations: High concentrations of reactants can sometimes accelerate fouling. Experiment with lower concentrations or different reactant feed rates.

  • Solvent Selection: Ensure the solvent is stable under the reaction conditions and does not contribute to fouling.

  • Regenerate via Coking Removal: The most common method to remove coke is controlled oxidation (calcination) in air or a dilute oxygen stream. This process burns off the carbon deposits. Care must be taken to avoid excessive temperatures ("hot spots") during regeneration, which could cause thermal damage to the catalyst.

Question 3: My catalyst's performance is gradually decreasing over multiple reaction cycles, even at moderate temperatures and with no visible fouling. What is the underlying issue?

Answer: This gradual decline in activity often indicates thermal degradation , also known as sintering. This process involves the agglomeration of small metal catalyst particles on the support into larger ones, which reduces the total active surface area available for the reaction. While more common at high temperatures, it can occur over extended periods even under moderate conditions, especially in the presence of certain reaction components. Another possibility is the slow leaching of the active metal phase into the reaction medium.

Troubleshooting Steps:

  • Characterize the Catalyst: Use Transmission Electron Microscopy (TEM) or H₂-chemisorption to compare the metal particle size and dispersion of the fresh and used catalyst. A significant increase in particle size confirms sintering.

  • Select a More Stable Support: The choice of catalyst support can influence thermal stability. Materials like ceria-zirconia or specially treated carbons can help anchor metal nanoparticles and prevent agglomeration.

  • Lower Operating Temperature: If the reaction kinetics allow, operating at a lower temperature is the most effective way to slow down sintering.

  • Address Leaching: If leaching is suspected (confirmed by analyzing the reaction mixture for dissolved metal), consider using a stronger metal-support interaction or switching to a different catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when working with pyridopyrazines?

The three main mechanisms are:

  • Poisoning: Strong chemisorption of the nitrogen atoms in the pyridopyrazine ring onto the catalyst's active metal sites. This is often the most significant and rapid cause of deactivation.

  • Fouling (Coking): Deposition of carbon-based residues on the catalyst surface from the decomposition of organic molecules.

  • Thermal Degradation (Sintering): Loss of active surface area due to the growth of metal particles at elevated temperatures.

cluster_input Reaction Components cluster_mechanisms Deactivation Mechanisms cluster_outcome Result Pyridopyrazine Pyridopyrazine (N-Heterocycle) Poisoning Poisoning Pyridopyrazine->Poisoning N-atom lone pairs chemisorb on active sites Fouling Fouling / Coking Pyridopyrazine->Fouling Reactant/product decomposition HighTemp High Reaction Temperature HighTemp->Fouling Accelerates decomposition Sintering Thermal Degradation (Sintering) HighTemp->Sintering Promotes metal particle agglomeration Deactivation Catalyst Deactivation (Loss of Activity) Poisoning->Deactivation Fouling->Deactivation Sintering->Deactivation

Caption: Mechanisms of Catalyst Deactivation by Pyridopyrazines.

Q2: How can I design my experiment to minimize catalyst deactivation from the start?

Proactive measures can significantly extend catalyst life:

  • Catalyst Selection: Choose catalysts known for their resistance to nitrogen poisoning. For example, rhodium (Rh) has been shown to have a lower sensitivity to nitrogen compounds compared to palladium (Pd) or ruthenium (Ru). Metal-free catalysts, such as nitrogen/phosphorus co-doped porous carbon, can also be viable alternatives for certain reactions like oxidative dehydrogenation.

  • Feedstock Purification: Ensure all reactants and solvents are free from impurities, especially sulfur compounds, which are potent catalyst poisons.

  • Process Conditions: Operate at the lowest possible temperature and pressure that still afford a reasonable reaction rate to minimize both fouling and sintering.

  • Consider a Holistic Approach: Address deactivation by improving both the catalyst design (e.g., support material, bimetallic formulations) and the process design (e.g., reactor type, flow rates).

Q3: Is it possible to regenerate a catalyst poisoned by pyridopyrazines?

Yes, regeneration is often possible, but its success depends on the nature of the poison-catalyst bond and the type of catalyst.

Start Decreased Catalyst Activity Observed CheckResidue Visible Residue or Coking on Catalyst? Start->CheckResidue CheckTemp Reaction Run at High Temperature (>150°C)? CheckResidue->CheckTemp No Fouling Likely Cause: Fouling / Coking CheckResidue->Fouling Yes Poisoning Likely Cause: Poisoning by Pyridopyrazine CheckTemp->Poisoning No Sintering Likely Cause: Thermal Degradation (Sintering) CheckTemp->Sintering Yes RegenPoison Solution: Attempt Acid Wash or Solvent Wash Poisoning->RegenPoison RegenFoul Solution: Regenerate via Controlled Calcination Fouling->RegenFoul NoRegen Solution: Regeneration Not Possible. Optimize Catalyst/Support. Sintering->NoRegen

Caption: Troubleshooting Workflow for Catalyst Deactivation.

Data Presentation: Catalyst Performance

The following tables summarize typical data seen during catalyst deactivation and after regeneration.

Table 1: Effect of Pyridine (as a Pyridopyrazine Analog) on Catalyst Activity

Catalyst SystemSubstrateAdditive (Poison)Conversion after 1h (%)Conversion after 4h (%)Reference
5% Pd/CNitrobenzeneNone100100Fictionalized Data
5% Pd/CNitrobenzenePyridine (5 mol%)6540Fictionalized Data
5% Rh/C1-MethylpyrroleNone9895Based on
5% Rh/C1-MethylpyrroleProduct Poisoning72 (Run 1)41 (Run 3)Based on

Note: Data is representative and illustrates common trends. Actual results will vary based on specific reaction conditions.

Table 2: Example of Catalyst Regeneration Efficacy

Catalyst StateDeactivation CauseRegeneration MethodDenitrification Efficiency (%)V₂O₅ Content (%)Reference
Fresh SCR CatalystN/AN/A~950.953Based on
DeactivatedAlkali Metal PoisoningNone< 600.850Based on
RegeneratedAlkali Metal PoisoningAcetic Acid Wash~920.934Based on

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration via Acid Wash (for Poisoning)

This protocol is a general guideline for removing basic nitrogen-containing compounds that have poisoned a catalyst. Caution: This method should be tested on a small scale first, as acids can damage certain catalyst supports (e.g., some metal oxides) or the active metal itself.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash the catalyst with a clean, unreactive solvent (e.g., ethanol or ethyl acetate) to remove any physisorbed organic residues and dry it under vacuum.

  • Acid Treatment: Suspend the dried, deactivated catalyst in a dilute solution of an organic acid (e.g., 0.1 M acetic acid) in a suitable solvent. Use a volume sufficient to create a stirrable slurry.

  • Leaching: Stir the slurry at room temperature for 30-60 minutes. This allows the acid to protonate and leach the basic pyridopyrazine poison from the catalyst surface.

  • Filtration and Rinsing: Filter the catalyst from the acid solution. Thoroughly wash the catalyst with deionized water until the filtrate is neutral (pH ~7). This step is critical to remove all residual acid.

  • Final Wash & Drying: Perform a final rinse with a volatile solvent (e.g., acetone or ethanol) to displace water and facilitate drying.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activation (If Necessary): For some catalysts (e.g., hydrogenation catalysts), a pre-reduction step under a hydrogen atmosphere may be required to restore full activity.

Technical Support Center: Method Refinement for the Regioselective Functionalization of Pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyridopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the pyrido[2,3-b]pyrazine core?

The pyrido[2,3-b]pyrazine scaffold presents several intrinsic challenges to regioselective functionalization. As an electron-deficient heterocyclic system, it is generally less reactive towards electrophilic substitution. The presence of multiple nitrogen atoms deactivates the ring system and can lead to catalyst poisoning in transition metal-catalyzed reactions. Furthermore, the existence of multiple C-H bonds with similar electronic environments makes achieving high regioselectivity a significant hurdle, often resulting in mixtures of isomers that are difficult to separate.[1][2]

Q2: Which positions on the pyrido[2,3-b]pyrazine ring are most susceptible to functionalization?

The reactivity of the C-H bonds in the pyrido[2,3-b]pyrazine core is influenced by the reaction conditions and the type of functionalization being performed.

  • For radical reactions (e.g., Minisci-type reactions): Functionalization typically occurs at the positions ortho and para to the nitrogen atoms of the pyridine ring due to the stabilization of the radical intermediate. In acidic media, protonation of the nitrogen atoms further activates these positions.[1][2]

  • For palladium-catalyzed direct C-H arylation: The regioselectivity can be influenced by the directing group, ligands, and reaction conditions. Without a directing group, arylation often occurs at the most electron-rich positions or at sites with lower steric hindrance.

Q3: What are the most common methods for introducing functional groups onto the pyridopyrazine skeleton?

Two of the most prevalent and effective methods for the direct functionalization of pyridopyrazines and related electron-deficient heterocycles are:

  • Minisci-type Reactions: These reactions involve the addition of a nucleophilic radical to the protonated heterocyclic ring. They are particularly useful for introducing alkyl and acyl groups.[1][3][4]

  • Palladium-Catalyzed Direct C-H Arylation: This method enables the formation of C-C bonds between the pyridopyrazine core and (hetero)aryl partners, and is a powerful tool for synthesizing biaryl compounds.[5][6][7]

Troubleshooting Guides

Troubleshooting Poor Yields in Minisci-type Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation Incomplete protonation of the pyridopyrazine nitrogen.Ensure sufficiently acidic conditions. Trifluoroacetic acid (TFA) is often effective.
Inefficient radical generation.Optimize the concentration of the radical precursor and the oxidant (e.g., ammonium persulfate). Consider using a more efficient radical initiator.
Degradation of starting material or product.Avoid excessive amounts of oxidant, as this can lead to side reactions and decomposition.[3] Monitor the reaction progress closely and consider lowering the reaction temperature.
Formation of multiple products Competing acylation side reaction when using carboxylic acids as radical precursors.[1]Modify the reaction conditions (e.g., solvent, temperature) to favor the desired alkylation. Alternatively, use a different radical source.
Formation of regioisomers.Altering the steric and electronic nature of the substrate or radical precursor can influence regioselectivity. HPLC analysis is crucial for separating and quantifying isomers.
Troubleshooting Direct C-H Arylation Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Catalyst poisoning by the nitrogen atoms of the pyridopyrazine.Increase the catalyst loading or screen different palladium sources and ligands. The choice of ligand is critical and can significantly impact catalytic activity.
Low reactivity of the aryl halide.Aryl iodides are generally more reactive than bromides or chlorides. If using less reactive halides, consider using more electron-rich phosphine ligands and higher reaction temperatures.
Steric hindrance on the pyridopyrazine or aryl halide.Sterically demanding substrates may require longer reaction times, higher temperatures, or a less bulky ligand.
Formation of homocoupled byproducts Reductive elimination from the palladacycle intermediate.Adjust the reaction stoichiometry and ensure efficient oxidative addition of the aryl halide.
Poor regioselectivity Multiple reactive C-H bonds on the pyridopyrazine core.The addition of a directing group can significantly enhance regioselectivity. If a directing group is not feasible, careful optimization of ligands, solvents, and temperature is necessary.

Data Presentation

Table 1: Regioselective Minisci-type Alkylation of Diazines
EntryDiazine SubstrateRadical SourceProduct(s)Yield (%)Reference
13,6-DichloropyridazineN-Boc-β-alanine4-(2-(Boc-amino)ethyl)-3,6-dichloropyridazine50[8]
23,6-DichloropyridazineN-Boc-γ-aminobutanoic acid4-(3-(Boc-amino)propyl)-3,6-dichloropyridazine56[8]
33,5-DichloropyridazineN-Boc-β-alanine4-(2-(Boc-amino)ethyl)-3,5-dichloropyridazine68[8]
43,5-DichloropyridazineN-Boc-γ-aminobutanoic acid4-(3-(Boc-amino)propyl)-3,5-dichloropyridazine61[8]
5QuinoxalineCyclohexanecarboxylic acid2-Cyclohexylquinoxaline89[9]
6QuinoxalineAdamantanecarboxylic acid2-Adamantylquinoxaline85[9]
Table 2: Palladium-Catalyzed Direct C-H Arylation of Thieno-fused Pyridopyrazines
EntrySubstrateAryl HalideProductYield (%)Reference
12-Phenylthieno[3,2-b]pyridine4-Bromotoluene3-(p-Tolyl)-2-phenylthieno[3,2-b]pyridine91[7]
22-Phenylthieno[3,2-b]pyridine4-Bromoanisole3-(4-Methoxyphenyl)-2-phenylthieno[3,2-b]pyridine85[7]
36-Phenylthieno[2,3-b]pyrazine4-Bromotoluene5-(p-Tolyl)-6-phenylthieno[2,3-b]pyrazine65[7]
46-Phenylthieno[2,3-b]pyrazine4-Bromoanisole5-(4-Methoxyphenyl)-6-phenylthieno[2,3-b]pyrazine58[7]

Experimental Protocols

General Procedure for Photoinduced Minisci-type Reaction

This protocol is adapted from a procedure for the functionalization of diazines.[8][9]

  • To a sealed tube, add the pyridopyrazine substrate (1.0 equiv.), the carboxylic acid radical precursor (1.2 equiv.), and the photocatalyst (e.g., 4CzIPN, 1 mol%).

  • Add the appropriate solvent (e.g., DMSO) to achieve the desired concentration.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Place the reaction vessel in front of a white LED lamp and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Direct C-H Arylation

This protocol is a general representation based on procedures for the arylation of N-heterocycles.[7]

  • To an oven-dried Schlenk tube, add the pyridopyrazine substrate (1.0 equiv.), the aryl halide (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., P(tBu)₃, 15 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Add dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Regioselective Functionalization cluster_yield Yield Troubleshooting cluster_regio Regioselectivity Troubleshooting start Experiment Start check_yield Low or No Yield? start->check_yield check_regio Poor Regioselectivity? check_yield->check_regio No reagent_issue Check Reagent Quality & Stoichiometry check_yield->reagent_issue Yes success Successful Functionalization check_regio->success No steric_electronic Analyze Steric & Electronic Effects check_regio->steric_electronic Yes condition_issue Optimize Reaction Conditions (Temp, Time, Solvent) reagent_issue->condition_issue catalyst_issue Screen Catalysts & Ligands condition_issue->catalyst_issue catalyst_issue->check_yield directing_group Consider a Directing Group Strategy steric_electronic->directing_group ligand_tuning Fine-tune Ligand Properties directing_group->ligand_tuning ligand_tuning->check_regio

Caption: A decision-making workflow for troubleshooting common issues in regioselective functionalization reactions.

Minisci_vs_Direct_Arylation Method Selection: Minisci vs. Direct Arylation start Desired Functional Group? alkyl_acyl Alkyl or Acyl Group start->alkyl_acyl Alkyl/Acyl aryl_heteroaryl Aryl or Heteroaryl Group start->aryl_heteroaryl Aryl/Heteroaryl minisci Minisci-type Reaction alkyl_acyl->minisci direct_arylation Direct C-H Arylation aryl_heteroaryl->direct_arylation

Caption: A simplified decision tree for selecting a functionalization method based on the desired substituent.

References

Troubleshooting guide for the synthesis of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis and purification of pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in pyrazine synthesis and purification, presented in a question-and-answer format.

Synthesis Troubleshooting

Question 1: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazine synthesis are a frequent issue and can stem from several factors. Below are common culprits and potential solutions:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the temperature to drive the reaction forward. Ensure efficient mixing is maintained throughout the process.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically affect the yield.[1]

    • Solution: A systematic screening of different solvents, bases, and catalysts is recommended. For instance, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane or using a specific base like potassium hydride (KH) has been shown to significantly improve yields.[1][2]

  • Purity of Starting Materials: Impurities in the starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to unwanted side reactions and the formation of byproducts, consuming your reactants and lowering the yield.[3]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic pyrazine.[3][4] If this oxidation step is incomplete, the final product will be a mixture, reducing the yield of the desired compound.[3]

    • Solution: Ensure the oxidizing agent is active and used in the correct stoichiometric amount. In some cases, simply exposing the reaction mixture to air is sufficient, while other methods may require specific oxidants or catalysts.[4] The detection of the dihydropyrazine intermediate at an early stage can confirm this issue.[4][5]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1][3]

    • Solution: Employ milder reagents and conditions whenever possible. For example, avoid highly acidic or basic conditions during the workup phase if your product is known to be sensitive.[1]

Question 2: I am observing significant side product formation, particularly imidazole derivatives. What are the common side products and how can I minimize them?

Answer: The formation of unwanted side products is a common challenge that consumes starting materials and complicates purification.

  • Common Side Products: Imidazole derivatives are frequent byproducts in pyrazine synthesis, especially when certain starting materials and solvents are used.[6][7] Their formation can arise from alternative cyclization pathways of the reaction intermediates.

  • Minimizing Side Reactions:

    • Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can enhance the selectivity towards the desired pyrazine derivative.[1]

    • Solvent Choice during Extraction: The choice of solvent for liquid-liquid extraction (LLE) can be crucial. Using a nonpolar solvent like hexane can selectively extract pyrazines while leaving more polar imidazole byproducts in the aqueous phase.[7][8] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles.[7][8]

  • Purification Strategy: If imidazole co-extraction occurs, column chromatography on silica gel is an effective purification method. Silica gel's polarity helps retain the imidazole impurities, allowing for the cleaner elution of the target pyrazine derivative.[3][6][7] A solvent system such as 90:10 hexane:ethyl acetate has proven effective for this separation.[6][8]

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction is_complete Reaction Complete? check_reaction->is_complete optimize_cond Optimize Conditions (Solvent, Base, Temp, Time) is_complete->optimize_cond No check_purity Assess Starting Material Purity is_complete->check_purity Yes optimize_cond->check_purity is_pure Materials Pure? check_purity->is_pure purify_sm Purify Starting Materials is_pure->purify_sm No check_oxidation Check Oxidation Step (Dihydropyrazine Intermediate) is_pure->check_oxidation Yes purify_sm->optimize_cond is_oxidized Oxidation Complete? check_oxidation->is_oxidized improve_oxidation Improve Oxidation Method is_oxidized->improve_oxidation No check_degradation Assess Product Degradation (Harsh Workup) is_oxidized->check_degradation Yes success Yield Improved improve_oxidation->success is_stable Product Stable? check_degradation->is_stable mild_workup Use Milder Workup Conditions is_stable->mild_workup No is_stable->success Yes mild_workup->success G cluster_workflow Generalized Experimental Workflow prep 1. Prepare Reactants (Dicarbonyl, Diamine) reaction 2. Condensation Reaction (Solvent, Catalyst) prep->reaction monitor 3. Monitor Progress (TLC, LC-MS) reaction->monitor workup 4. Workup (Solvent Evaporation, Liquid-Liquid Extraction) monitor->workup purify 5. Purification (Column Chromatography, Recrystallization) workup->purify analyze 6. Product Analysis (NMR, MS, m.p.) purify->analyze product Pure Pyrazine Derivative analyze->product G cluster_1 Purification Decision Tree start Crude Product Mixture is_solid Is the Product Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes lle Liquid-Liquid Extraction (LLE) is_solid->lle No / Oily is_pure_recryst Product Pure? recrystallize->is_pure_recryst column Column Chromatography is_pure_recryst->column No success Pure Product is_pure_recryst->success Yes is_pure_column Product Pure? column->is_pure_column is_pure_lle Sufficiently Pure? lle->is_pure_lle is_pure_lle->column No is_pure_lle->success Yes is_pure_column->success Yes optimize_solvent Optimize Solvent System is_pure_column->optimize_solvent No optimize_solvent->column

References

Navigating the Synthesis of 3-Chloropyrido[2,3-b]pyrazine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-Chloropyrido[2,3-b]pyrazine derivatives is a critical step in the discovery of novel therapeutics. As with any chemical synthesis, transitioning from small-scale laboratory experiments to larger-scale production presents a unique set of challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and offers clear guidance on experimental protocols to ensure a successful and efficient scale-up.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up of this compound derivatives in a practical question-and-answer format.

Issue 1: Low or Inconsistent Yields

  • Question: We are experiencing significantly lower yields than reported in the literature for our synthesis of a this compound derivative. What are the potential causes and how can we optimize our reaction?

  • Answer: Low yields can stem from several factors, particularly during scale-up. Consider the following:

    • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized temperature and concentration gradients, resulting in side reactions and incomplete conversion. Ensure the stirring speed and impeller design are suitable for the vessel size and reaction mass viscosity.

    • Poor Temperature Control: Exothermic or endothermic reactions can be difficult to manage at scale. A lower surface-area-to-volume ratio in larger reactors impedes efficient heat transfer. Utilize a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider portion-wise addition of reagents.

    • Sub-optimal Reagent Stoichiometry: While a slight excess of a reagent might be manageable on a small scale, it can lead to significant impurity formation and purification challenges in larger batches. Re-evaluate and optimize the stoichiometry of your starting materials.

    • Moisture and Air Sensitivity: Many organometallic reagents and intermediates are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Impurity Formation and Purification Challenges

  • Question: Our crude product is contaminated with several impurities that are difficult to separate by column chromatography. What strategies can we employ for a cleaner reaction and more effective purification at scale?

  • Answer: Impurity profiles often change upon scaling up. Here are some strategies to address this:

    • Identify the Impurities: Before attempting purification, it is crucial to identify the structure of the major impurities by techniques such as LC-MS and NMR. Understanding their origin will help in optimizing the reaction conditions to minimize their formation.

    • Control of Reaction Temperature: Overheating can lead to the formation of degradation products or regioisomeric byproducts. Maintain strict temperature control throughout the reaction.

    • Alternative Purification Methods: Large-scale column chromatography can be expensive and time-consuming. Explore alternative purification techniques such as:

      • Recrystallization: A systematic screening of solvents and solvent mixtures can identify a suitable system for selective crystallization of the desired product.

      • Slurry Washes: Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can be a highly effective and scalable purification method.

Issue 3: Handling of Hazardous Reagents and Exothermic Reactions

  • Question: The synthesis involves potentially hazardous reagents and exothermic steps. What are the key safety considerations for scaling up this process?

  • Answer: Safety is paramount in any chemical synthesis, especially at a larger scale.

    • Thorough Risk Assessment: Conduct a comprehensive risk assessment for all reagents, intermediates, and reaction steps. Identify potential hazards such as toxicity, flammability, and thermal instability.

    • Process Safety Management: For highly exothermic reactions, perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile and potential for runaway reactions.

    • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves resistant to the chemicals being used.

    • Engineering Controls: Use a well-ventilated fume hood or a dedicated enclosed reactor system to minimize exposure to hazardous vapors and dust.

Frequently Asked Questions (FAQs)

  • Q1: What is a common starting material for the synthesis of the this compound core?

    • A1: A common and versatile starting material is 2-chloropyrazine, which can be regioselectively functionalized.

  • Q2: How can I monitor the progress of my reaction effectively during a large-scale synthesis?

    • A2: In-process controls (IPCs) are essential for monitoring reaction progress at scale. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product.

  • Q3: Are there any specific catalysts that are recommended for cross-coupling reactions to introduce substituents on the pyrido[2,3-b]pyrazine core?

    • A3: Palladium-based catalysts, such as Pd(PPh₃)₂Cl₂, are commonly used for cross-coupling reactions like the Sonogashira coupling to introduce alkynyl groups.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic procedures for pyrido[2,3-b]pyrazine derivatives. This data can serve as a benchmark for optimizing your own synthesis.

Starting Material(s)Reagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
2-chloropyrazine, methyl benzoateLiTMP--78 to 00.5 - 1.575
Indane 1,3-dione, aromatic aldehyde, 2-aminopyrazinep-TSA (20 mol%)EthanolReflux982-89
2-phenyl-3-aminoquinazoline-4-(3H)-one, chloroacetyl chlorideEt₃N---83

Experimental Protocols

Protocol 1: Synthesis of a 3,6-Dicarbonyl-2-chloropyrazine Derivative

This protocol is adapted from a procedure for the regioselective dilithiation of 2-chloropyrazine and is suitable for scaling up with appropriate safety precautions.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled and dried thoroughly under vacuum with heating.

  • Reagent Preparation: A solution of Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in a suitable anhydrous solvent is prepared in a separate dry vessel under a nitrogen atmosphere.

  • Reaction Initiation: The reactor is charged with a solution of 2-chloropyrazine in an anhydrous solvent and cooled to -78 °C using a suitable cooling bath.

  • LiTMP Addition: The LiTMP solution is added dropwise to the reactor while maintaining the internal temperature at -78 °C. The mixture is stirred for a specified time at this temperature.

  • Electrophile Quenching: A solution of methyl benzoate in an anhydrous solvent is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The reaction is then allowed to warm to a specified temperature and stirred until completion, as monitored by an appropriate in-process control.

  • Workup: The reaction is carefully quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride) at low temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or slurry washing to yield the desired 3,6-dicarbonyl-2-chloropyrazine derivative.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow start Reactor Setup (Dry & Inert) reagent_prep Reagent Preparation (Anhydrous) start->reagent_prep reaction Reaction (Controlled Temp) start->reaction reagent_prep->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization/Slurry) workup->purification product Final Product purification->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene_expression Gene Expression tf->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor This compound Derivative inhibitor->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloropyrido[2,3-b]pyrazine and 3-Bromopyrido[2,3-b]pyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyrido[2,3-b]pyrazines, in particular, are privileged structures found in a variety of biologically active compounds.[1][2] The introduction of substituents at the 3-position of this ring system is often achieved via palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that impacts reactivity, reaction conditions, and substrate availability.

This guide provides an objective comparison of the reactivity of 3-chloropyrido[2,3-b]pyrazine and 3-bromopyrido[2,3-b]pyrazine in common cross-coupling reactions. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, a robust comparison can be drawn from established principles of organometallic chemistry and available experimental data on these and analogous systems.

Core Reactivity Principles: The Halogen Effect

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The bond dissociation energy of the C-X bond plays a crucial role, with weaker bonds leading to faster oxidative addition. The general reactivity trend for aryl halides is:

C-I > C-Br > C-Cl

This established trend dictates that 3-bromopyrido[2,3-b]pyrazine is inherently more reactive than its 3-chloro counterpart. Consequently, reactions with the bromo derivative typically proceed under milder conditions, with lower catalyst loadings, and often with a broader range of coupling partners. Conversely, the less reactive C-Cl bond in this compound often necessitates more specialized and forcing conditions to achieve comparable yields.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling reactions.[7][8]

3-Bromopyrido[2,3-b]pyrazine is expected to be a highly effective substrate for Suzuki-Miyaura coupling. Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base (e.g., Na₂CO₃, K₂CO₃) are generally sufficient to promote the reaction with a variety of aryl- and heteroarylboronic acids.[9]

This compound , being less reactive, typically requires more sophisticated catalytic systems. These often involve the use of electron-rich, sterically hindered phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the challenging oxidative addition to the C-Cl bond.[6][10] Higher reaction temperatures and longer reaction times are also common.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling
Parameter3-Bromopyrido[2,3-b]pyrazine (Typical)This compound (Typical)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, dppfP(t-Bu)₃, PCy₃, SPhos, XPhos
Base Na₂CO₃, K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃, KF
Solvent Dioxane, Toluene, DMEToluene, THF, Dioxane
Temperature 80-110 °C100-130 °C

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11][12] The reactivity trend of the halide again plays a pivotal role.

3-Bromopyrido[2,3-b]pyrazine is a suitable substrate for Buchwald-Hartwig amination with a range of primary and secondary amines. The use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the amination of related brominated heterocycles.[13][14]

This compound represents a more challenging substrate. Successful amination of heteroaryl chlorides generally requires the use of highly active, sterically demanding ligands from later "generations" of Buchwald-Hartwig catalysts, such as Josiphos-type ligands or Buchwald's biarylphosphine ligands.

Comparative Reaction Conditions for Buchwald-Hartwig Amination
Parameter3-Bromopyrido[2,3-b]pyrazine (Typical)This compound (Typical)
Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, DPPFXPhos, RuPhos, BrettPhos
Base NaOt-Bu, LHMDS, K₂CO₃NaOt-Bu, K₃PO₄
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 90-120 °C110-140 °C

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.[15][16]

3-Bromopyrido[2,3-b]pyrazine readily participates in Sonogashira couplings under standard conditions. The combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base is generally effective.[17][18][19]

This compound is a significantly less reactive partner for Sonogashira couplings. Achieving efficient coupling often requires higher temperatures, specialized ligands to promote the oxidative addition to the palladium center, and sometimes copper-free conditions to avoid side reactions at elevated temperatures. The reactivity of aryl chlorides in Sonogashira reactions is generally poor compared to bromides and iodides.[20]

Comparative Reaction Conditions for Sonogashira Coupling
Parameter3-Bromopyrido[2,3-b]pyrazine (Typical)This compound (Typical)
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂PdCl₂(PCy₃)₂, Pd₂(dba)₃
Cu Co-catalyst CuIOften CuI, but copper-free methods may be preferred
Ligand PPh₃PCy₃, P(t-Bu)₃
Base Et₃N, i-Pr₂NHEt₃N, Cs₂CO₃
Solvent THF, DMFDMF, Dioxane
Temperature Room Temp. to 80 °C80-120 °C

Experimental Protocols

The following are representative experimental protocols adapted from literature procedures for related heterocyclic systems.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyrido[2,3-b]pyrazine

Reaction: 3-Bromopyrido[2,3-b]pyrazine + Phenylboronic acid → 3-Phenylpyrido[2,3-b]pyrazine

Materials:

  • 3-Bromopyrido[2,3-b]pyrazine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2 M Aqueous Na₂CO₃ solution (2.0 mL)

  • 1,4-Dioxane (10 mL)

Procedure:

  • To a dry Schlenk flask, add 3-bromopyrido[2,3-b]pyrazine, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and the degassed 2 M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Reaction: this compound + Phenylboronic acid → 3-Phenylpyrido[2,3-b]pyrazine

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, add K₃PO₄ to a dry Schlenk flask. Flame-dry the flask under vacuum and cool under argon.

  • Add this compound, phenylboronic acid, Pd₂(dba)₃, and P(t-Bu)₃.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Palladium(0) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Pyridopyrazine-X) ArX->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OR)₂ Boronic->Transmetal PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

G Start Choice of Halide for Pyrido[2,3-b]pyrazine Functionalization Decision Primary Consideration? Start->Decision Reactivity Reactivity & Mild Conditions Decision->Reactivity  Reactivity   Cost Cost & Availability Decision->Cost  Cost   Bromo 3-Bromopyrido[2,3-b]pyrazine Reactivity->Bromo Chloro This compound Cost->Chloro Bromo_Adv Advantages: - Higher reactivity - Milder conditions - Standard catalysts Bromo->Bromo_Adv Bromo_Disadv Disadvantages: - Higher cost - Fewer commercial sources Bromo->Bromo_Disadv Chloro_Adv Advantages: - Lower cost - More commercial sources Chloro->Chloro_Adv Chloro_Disadv Disadvantages: - Lower reactivity - Forcing conditions - Specialized ligands required Chloro->Chloro_Disadv

References

A Comparative Guide to the Biological Activity of 3-Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. The substitution at the 3-position, in particular, has been a key area of exploration, leading to the discovery of potent anticancer, antibacterial, and enzyme-inhibiting agents. This guide provides an objective comparison of the biological performance of various 3-substituted pyrido[2,3-b]pyrazines, supported by experimental data and detailed methodologies.

Anticancer Activity

Derivatives of pyrido[2,3-b]pyrazine have shown significant promise as anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth and survival.

A series of novel pyrido[2,3-b]pyrazines have been investigated for their ability to overcome resistance to existing cancer therapies. For instance, certain derivatives have demonstrated potent activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. This suggests their potential in treating tumors that have developed resistance to standard EGFR inhibitors.[1] One notable compound, 7n, exhibited an IC50 value of 0.09 µM against the PC9 cell line and 0.15 µM against the resistant PC9-ER line.[1]

Furthermore, 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 3-substituted pyrido[2,3-b]pyrazines and related compounds against various cancer cell lines.

Compound ID3-SubstituentCancer Cell LineIC50 (µM)Reference
7n Varies (complex heterocyclic moiety)PC9 (NSCLC)0.09[1]
PC9-ER (NSCLC, Erlotinib-Resistant)0.15[1]
5a 4-(4-methylphenyl)MCF-7 (Breast)1.77
HepG2 (Liver)2.71
5e 4-(4-chlorophenyl)MCF-7 (Breast)1.39
HepG2 (Liver)10.70
Compound 954 Arylethynyl groupNSCLC cell linesNot specified (High activity)
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., PC9, MCF-7, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-Substituted pyrido[2,3-b]pyrazine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Serial Dilutions of Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Dsh Dishevelled (Dsh) Fzd->Dsh LRP LRP5/6 LRP->Dsh Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF TCF/LEF BetaCatenin->TCF Binds to Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TargetGenes Target Gene Expression (Proliferation, Survival) TCF->TargetGenes Activates Inhibitor 3-Arylethynyl Pyrido[2,3-b]pyrazine Inhibitor->Dsh Inhibits? Inhibitor->Complex Stabilizes?

Caption: Simplified Wnt/β-catenin signaling pathway and potential points of inhibition.

Antibacterial Activity

3-Substituted pyrido[2,3-b]pyrazines have also been identified as a promising class of antibacterial agents. The nature of the substituent at the 3-position, as well as substitutions at other positions of the heterocyclic core, significantly influences their activity against both Gram-positive and Gram-negative bacteria.

Studies have shown that a 7-bromo-2,3-bis(alkylsulfanyl)pyrido[2,3-b]pyrazine scaffold exhibits varied antibacterial efficacy depending on the alkyl group. For instance, a derivative with two thiocarbonyl groups showed good activity against Staphylococcus aureus and Bacillus cereus.[2] In contrast, the introduction of side-chains on the heterocyclic moiety was found to decrease the biological activity.[2]

Comparative Antibacterial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values of a series of 3-substituted pyrido[2,3-b]pyrazine derivatives against various bacterial strains.

Compound ID3-SubstituentS. aureus MIC (mg/mL)B. cereus MIC (mg/mL)E. coli MIC (mg/mL)S. typhi MIC (mg/mL)Reference
1 =S (dithione)0.0780.0780.6251.25[2]
2 -SCH2Ph1.251.25>5>5
3 -SMe1.252.5>5>5
4 -SCH2CH=CH21.250.15>5>5
5 -SCH2C≡CH1.251.252.52.5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • 3-Substituted pyrido[2,3-b]pyrazine compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 16-20h) C->D E Observe for Bacterial Growth (Visually or OD600) D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow of the broth microdilution method for MIC determination.

Other Biological Activities

Beyond their anticancer and antibacterial properties, 3-substituted pyrido[2,3-b]pyrazines have been investigated for a range of other biological activities.

  • Antiviral Activity: Certain derivatives have shown potent activity as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, with some compounds exhibiting EC50 values in the sub-micromolar range.[3]

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors of various enzymes. For example, some derivatives have demonstrated in vitro antiurease activity. Additionally, pyrrolo[2,3-b]pyrazines, a related scaffold, have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases.

Conclusion

The 3-substituted pyrido[2,3-b]pyrazine scaffold is a versatile and promising platform for the development of new therapeutic agents. The data presented in this guide highlights the significant potential of these compounds in oncology and infectious diseases. The structure-activity relationships derived from comparative studies underscore the importance of the nature of the substituent at the 3-position in determining the potency and selectivity of these molecules. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-Chloropyrido[2,3-b]pyrazine Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous journey. The 3-Chloropyrido[2,3-b]pyrazine scaffold has served as a valuable starting point for the synthesis of numerous kinase inhibitors. However, the exploration of bioisosteric replacements is crucial for expanding chemical space and overcoming potential liabilities. This guide provides an objective comparison of alternative heterocyclic scaffolds to this compound, supported by experimental data and detailed protocols to aid in the rational design of next-generation kinase inhibitors.

The strategic replacement of the pyrido[2,3-b]pyrazine core with other privileged heterocyclic systems can significantly impact a molecule's biological activity, physicochemical properties, and synthetic accessibility. This guide focuses on two prominent and successful bioisosteres: pyrazolo[3,4-b]pyridine and pyrrolo[2,3-b]pyridine . These scaffolds, while structurally related to pyrido[2,3-b]pyrazine, offer distinct electronic and steric properties that can be exploited to fine-tune interactions with the target kinase and improve drug-like properties.

At a Glance: Comparative Performance of Heterocyclic Scaffolds

The following table summarizes the performance of kinase inhibitors derived from this compound and its key alternatives. The data, collated from various studies, highlights the potential of each scaffold in achieving potent inhibition against different kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.

ScaffoldTarget Kinase(s)Representative Compound(s)IC50 (nM)Reference
Pyrido[2,3-b]pyrazine mTORRepresentative Inhibitor0.005 - 250[1]
Erlotinib-resistant NSCLC (PC9-ER)Compound 7n150[2]
Pyrazolo[3,4-b]pyridine TRKACompound C0356[3]
ALK (L1196M mutant)Compound 10g<0.5[4]
TBK1Compound 15y0.2[5]
Pyrrolo[2,3-b]pyridine B-RAF (V600E)Compound 3580[6]
BTKCompound 3p6.0[7]
PDE4BCompound 11h110 - 1100[8]

Delving Deeper: Synthetic Accessibility and Key Reactions

The choice of a core scaffold is often influenced by its synthetic tractability. Both the pyrazolo[3,4-b]pyridine and pyrrolo[2,3-b]pyridine ring systems are accessible through well-established synthetic routes, often rivaling the synthesis of the pyrido[2,3-b]pyrazine core in efficiency. A common and crucial step in the elaboration of these scaffolds is the palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl substituents.

Below, we provide detailed experimental protocols for a representative Suzuki-Miyaura coupling of this compound and for the synthesis of the alternative scaffolds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloro-heterocycles.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ solution, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane or a mixture of toluene/ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the boronic acid, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the aqueous base solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

This protocol describes a common method for the construction of the pyrazolo[3,4-b]pyridine core via condensation.

Materials:

  • A 3-amino-1H-pyrazole derivative

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Solvent (e.g., glacial acetic acid or ethanol)

Procedure:

  • Dissolve the 3-amino-1H-pyrazole derivative (1 equivalent) in the chosen solvent.

  • Add the 1,3-dicarbonyl compound (1 - 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry to obtain the 1H-pyrazolo[3,4-b]pyridine product. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

This protocol outlines a typical route to the pyrrolo[2,3-b]pyridine core.

Materials:

  • A substituted 2-amino-3-halopyridine

  • An alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a reaction vessel, add the 2-amino-3-halopyridine (1 equivalent), the alkyne (1.2 - 1.5 equivalents), the palladium catalyst, and CuI.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 1H-pyrrolo[2,3-b]pyridine.

Visualizing the Synthetic Landscape

The following diagrams, generated using Graphviz, illustrate the general synthetic strategies and the conceptual relationship between the parent scaffold and its bioisosteric alternatives.

G cluster_0 Core Scaffolds cluster_1 Key Synthetic Intermediates cluster_2 Key Reactions Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 3-Amino-1H-pyrazole 3-Amino-1H-pyrazole Condensation Condensation 3-Amino-1H-pyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation 2-Amino-3-halopyridine 2-Amino-3-halopyridine Sonogashira Coupling & Cyclization Sonogashira Coupling & Cyclization 2-Amino-3-halopyridine->Sonogashira Coupling & Cyclization Alkyne Alkyne Alkyne->Sonogashira Coupling & Cyclization Suzuki Coupling->Pyrido[2,3-b]pyrazine Condensation->Pyrazolo[3,4-b]pyridine Sonogashira Coupling & Cyclization->Pyrrolo[2,3-b]pyridine

Synthetic pathways to core scaffolds.

G This compound This compound Bioisosteric Replacement Bioisosteric Replacement This compound->Bioisosteric Replacement Kinase Inhibitors Kinase Inhibitors This compound->Kinase Inhibitors Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Bioisosteric Replacement->Pyrazolo[3,4-b]pyridine Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Bioisosteric Replacement->Pyrrolo[2,3-b]pyridine Pyrazolo[3,4-b]pyridine->Kinase Inhibitors Pyrrolo[2,3-b]pyridine->Kinase Inhibitors

References

Pyrido[2,3-b]pyrazine vs. 1,8-Naphthyridine: A Comparative Guide to Core Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. Both the pyrido[2,3-b]pyrazine and 1,8-naphthyridine ring systems have emerged as privileged scaffolds, demonstrating significant potential across a range of therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the rational design of next-generation inhibitors.

The pyrido[2,3-b]pyrazine and 1,8-naphthyridine scaffolds, while structurally related as nitrogen-containing fused heterocyclic systems, exhibit distinct electronic and steric properties that influence their biological activity, metabolic stability, and safety profiles. A key differentiator lies in their metabolic fate; in certain contexts, the 1,8-naphthyridine core has been associated with the formation of reactive metabolites, a concern that can be mitigated by replacement with the pyrido[2,3-b]pyrazine scaffold.[1]

Comparative Efficacy: Anticancer and Kinase Inhibitory Activity

Both scaffolds have been extensively utilized in the development of kinase inhibitors, a cornerstone of modern cancer therapy. The following tables summarize the in vitro efficacy of representative compounds against various cancer cell lines and specific kinases.

Table 1: Comparative Anticancer Activity of Pyrido[2,3-b]pyrazine and 1,8-Naphthyridine Derivatives
Compound ID/ReferenceCore ScaffoldCancer Cell LineAssay TypeIC50 (µM)
Pyrido[2,3-b]pyrazines
Compound 7n [2]Pyrido[2,3-b]pyrazinePC9 (NSCLC)Cell Proliferation0.09
PC9-ER (Erlotinib-Resistant NSCLC)Cell Proliferation0.15
Compound 7f [3][4]Pyrido[2,3-b][1][5]oxazineHCC827 (NSCLC)MTT Assay0.09
H1975 (NSCLC)MTT Assay0.89
A549 (NSCLC)MTT Assay1.10
1,8-Naphthyridines
Compound 16 [6]1,8-NaphthyridineHeLa (Cervical Cancer)MTT Assay0.7
HL-60 (Leukemia)MTT Assay0.1
PC-3 (Prostate Cancer)MTT Assay5.1
Compound 19 [7][8]1,5-Naphthyridine*-ALK5 Autophosphorylation0.004

Note: Data for 1,5-naphthyridine is included for structural comparison within the broader naphthyridine class.

Table 2: Comparative Kinase Inhibitory Activity
Compound ID/ReferenceCore ScaffoldTarget KinaseAssay TypeIC50 (nM)
Pyrido[2,3-b]pyrazines
A Pyrido[3,4-b]pyrazine Derivative [9]Pyrido[3,4-b]pyrazineRET KinaseNot Specified25
1,8-Naphthyridines
Torin1 (26) [10]Benzo[h][1][11]naphthyridinemTORBiochemical Assay0.29
A 1,5-Naphthyridine Derivative (15) [7]1,5-NaphthyridineALK5Autophosphorylation6

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is a widely used colorimetric assay to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT), ATP solution, substrate peptide, and the test compound dilutions.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., Z'-LYTE™, LanthaScreen™) or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the context in which these scaffolds are employed, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the structural comparison of the two cores.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization EGFR->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine or 1,8-Naphthyridine Inhibitor Inhibitor->Autophosphorylation Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Compound Treatment (Pyrido[2,3-b]pyrazine or 1,8-Naphthyridine derivatives) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Viability Assay (e.g., MTT Assay) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: In Vitro Anticancer Assay Workflow.

Scaffold_Comparison cluster_pyrido_pyrazine Pyrido[2,3-b]pyrazine Core cluster_naphthyridine 1,8-Naphthyridine Core cluster_info Key Difference pyrido_pyrazine pyrido_pyrazine info_node Replacement of CH with N can reduce formation of reactive metabolites. naphthyridine naphthyridine

Caption: Structural Comparison of Scaffolds.

Conclusion

Both pyrido[2,3-b]pyrazine and 1,8-naphthyridine scaffolds are valuable frameworks in medicinal chemistry, particularly for the development of anticancer and antimicrobial agents. The choice between these two cores may depend on the specific therapeutic target and the desired pharmacological profile. The pyrido[2,3-b]pyrazine scaffold offers a potential advantage in terms of metabolic stability and a lower propensity for the formation of reactive metabolites, which is a significant consideration in drug development. However, 1,8-naphthyridine derivatives have also demonstrated potent biological activities. Ultimately, the selection of the core scaffold should be guided by a comprehensive evaluation of structure-activity relationships, pharmacokinetic properties, and safety profiles of the synthesized compounds. This guide provides a foundation for researchers to make informed decisions in the design and optimization of novel drug candidates based on these versatile heterocyclic systems.

References

In vitro activity of 3-Chloropyrido[2,3-b]pyrazine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative overview of the in vitro activity of various derivatives of this class against several cancer cell lines, based on available experimental data. While specific data on 3-chloropyrido[2,3-b]pyrazine derivatives is limited in the reviewed literature, this guide will focus on the broader class of pyrido[2,3-b]pyrazine and structurally related pyridopyrimidine analogues to offer valuable insights into their therapeutic potential and mechanisms of action.

Quantitative Data Summary

The following tables summarize the cytotoxic activity (IC50 values) of various pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to facilitate a clear comparison of the efficacy of different substitutions on the core scaffold.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)HCT-116 (Colon)Reference Compound
52 -0.36.67Doxorubicin
53 ---5.9Doxorubicin
55 -0.3--Doxorubicin
59 -0.6--Doxorubicin
60 --5.476.9Doxorubicin

Note: Lower IC50 values indicate higher potency. Doxorubicin is a commonly used chemotherapy agent.[1]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)Reference Compound
5a 1.772.71Taxol
5e 1.39-Taxol
6b -2.68Taxol

Note: Taxol (Paclitaxel) is another widely used chemotherapy drug.[2][3]

Table 3: In Vitro Cytotoxicity (IC50 in µM) of Pyrido[2,3-d]pyrimidine Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)Reference Compound
4 0.571.13Staurosporine
6 PotentPotentStaurosporine
9 PotentPotentStaurosporine
10 PotentPotentStaurosporine
11 1.310.99Staurosporine

Note: Staurosporine is a potent, non-selective protein kinase inhibitor.[4]

Experimental Protocols

The evaluation of the cytotoxic activity of the compounds listed above is predominantly carried out using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrido[2,3-b]pyrazine derivatives) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (usually 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the anticancer effects of pyrido[2,3-b]pyrazine and related derivatives. These compounds often act as inhibitors of key proteins within these cascades, leading to the suppression of cancer cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[5][6][7] Some 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Proteasome Proteasome Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Derivatives Pyrido_Pyrazine->Wnt Potential Target Pyrido_Pyrazine->TCF_LEF Potential Target Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway and potential inhibition sites.

Kinase Inhibition

Many pyrido[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases that are critical for cancer cell growth and survival. These include PIM-1, a proto-oncogene, and receptor tyrosine kinases like VEGFR-2 and HER-2, which are involved in angiogenesis and cell proliferation, respectively.

Kinase_Inhibition cluster_stimuli External Stimuli cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Growth_Factors Growth Factors (e.g., VEGF, EGF) VEGFR2 VEGFR-2 Growth_Factors->VEGFR2 HER2 HER-2 Growth_Factors->HER2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival HER2->Proliferation PIM1 PIM-1 Kinase PIM1->Proliferation Pyrido_Derivatives Pyrido[2,3-d]pyrimidine Derivatives Pyrido_Derivatives->VEGFR2 Inhibition Pyrido_Derivatives->HER2 Inhibition Pyrido_Derivatives->PIM1 Inhibition

Caption: Inhibition of key kinases in cancer by pyridopyrimidine derivatives.

Experimental Workflow

The general workflow for screening the in vitro anticancer activity of these compounds is a multi-step process.

Experimental_Workflow start Start: Compound Synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Derivatives cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Pyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrido[2,3-b]pyrazine scaffold represents a privileged heterocyclic system with diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrido[2,3-b]pyrazine analogs, focusing on their applications as anticancer agents, corticotropin-releasing factor 1 (CRF1) receptor antagonists, and human cytomegalovirus (HCMV) polymerase inhibitors. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a comprehensive understanding of how structural modifications influence biological activity.

Comparative Analysis of Biological Activities

The versatility of the pyrido[2,3-b]pyrazine core allows for chemical modifications at various positions, leading to compounds with distinct and potent biological effects. The following sections summarize the quantitative SAR data for different therapeutic targets.

Anticancer Activity

Pyrido[2,3-b]pyrazine analogs have emerged as promising anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: SAR of Pyrido[2,3-b]pyrazine Analogs as Anticancer Agents

Compound IDR2 SubstituentR7 SubstituentTarget Cell Line(s)IC50 (µM)Citation(s)
1 HHeteroaromatic MoietyPC9 (Erlotinib-sensitive)-[1]
7n HSpecific Heteroaromatic MoietyPC9 (Erlotinib-sensitive)0.09[1]
7n HSpecific Heteroaromatic MoietyPC9-ER (Erlotinib-resistant)0.15[1]

As demonstrated in the table, modifications at the R7 position with various heteroaromatic moieties significantly influence the inhibitory activity against both erlotinib-sensitive and resistant non-small-cell lung cancer (NSCLC) cell lines. Notably, compound 7n, with an unsubstituted position 2 and a specific heteroaromatic group at position 7, shows potent activity against both cell lines, suggesting its potential to overcome erlotinib resistance.[1]

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The CRF1 receptor is a key regulator of the stress response, and its antagonists are being investigated for the treatment of anxiety and depression. Pyrido[2,3-b]pyrazine derivatives have been identified as potent CRF1 receptor antagonists.

Table 2: SAR of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Analogs as CRF1 Receptor Antagonists

Compound IDR6 SubstituentR8 Substituent4-Position SubstituentCRF1 Binding IC50 (nM)Citation(s)
2 H--0.70[2]
8w MethylButylethylamino2,6-dimethoxypyridin-3-ylHigh Affinity[2]

The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold has proven to be a fruitful starting point for the development of potent CRF1 receptor antagonists. Compound 2 demonstrated a high binding affinity with an IC50 of 0.70 nM.[2] Further optimization, as seen in compound 8w, which incorporates a methyl group at R6, a butylethylamino group at R8, and a 2,6-dimethoxypyridin-3-yl group at the 4-position, also resulted in high receptor binding affinity and in vivo efficacy in a model of anxiety.[2]

Human Cytomegalovirus (HCMV) Polymerase Inhibition

Non-nucleoside inhibitors of HCMV DNA polymerase are a promising therapeutic strategy. Recent studies have identified pyrido[2,3-b]pyrazine analogs with potent anti-HCMV activity.

Table 3: SAR of Pyrido[2,3-b]pyrazine Analogs as HCMV Polymerase Inhibitors

Compound ID2-Position SubstituentAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)hERG Inhibition (IC50, µM)Citation(s)
20 2-oxopyrrolidinyl<116>40[3]
21 2-oxo-1,3-oxazolidinyl<1--[3]
22 2-oxoimidazolidinyl<1--[3]
23 3-methyl-2-oxoimidazolidinyl<1>120-[3]
27 Substituted 2-imidazolinone0.33>120Minimal[3]
28 Substituted 2-imidazolinone<1>120-[3]

Substitutions at the 2-position of the pyrido[2,3-b]pyrazine core have a profound impact on antiviral activity, cytotoxicity, and off-target effects such as hERG inhibition.[3] Analogs with a 2-imidazolinone ring, particularly compounds 23, 27, and 28, demonstrated a superior therapeutic index.[3] Compound 27 emerged as a potent lead with an EC50 of 0.33 μM, low cytotoxicity, and minimal cardiotoxicity, highlighting the importance of this substitution for potent and safe anti-HCMV agents.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays used in the evaluation of pyrido[2,3-b]pyrazine analogs.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-b]pyrazine analogs for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

CRF1 Receptor Binding Assay

This assay determines the affinity of a compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CRF1 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-Sauvagine) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the percentage of specific binding of the radioligand at each concentration of the test compound and calculate the Ki or IC50 value.

Visualizing Key Relationships

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows, providing a clear and concise visual representation of the underlying concepts.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds to Pyrido_Pyrazine Pyrido[2,3-b]pyrazine Analogs Pyrido_Pyrazine->EGFR Inhibits (Anticancer Activity)

Caption: EGFR Signaling Pathway and Inhibition by Pyrido[2,3-b]pyrazine Analogs.

SAR_Anticancer cluster_core Pyrido[2,3-b]pyrazine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyrido[2,3-b]pyrazine R2_unsubstituted R2 = H (Unsubstituted) Core->R2_unsubstituted Modification at R2 R7_heteroaryl R7 = Heteroaryl Core->R7_heteroaryl Modification at R7 Potent_Anticancer Potent Anticancer Activity (IC50 < 0.1 µM) R2_unsubstituted->Potent_Anticancer Leads to R7_heteroaryl->Potent_Anticancer Leads to Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Biochemical Kinase Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds End End: Lead for Further Development Hit_Identification->End Inactive Compounds Cellular_Assay Cellular Proliferation Assay (e.g., MTT) Dose_Response->Cellular_Assay Lead_Selection Lead Compound Selection Cellular_Assay->Lead_Selection Lead_Selection->Dose_Response Further Optimization Lead_Selection->End Potent & Efficacious

References

Comparative analysis of catalysts for C-N bond formation on pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds on pyridopyrazine scaffolds is a critical transformation in the synthesis of a wide array of biologically active molecules. The choice of catalyst for this transformation significantly impacts reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common catalytic systems for the amination of halopyridopyrazines, with a focus on palladium, copper, and nickel-based catalysts. The information presented is supported by experimental data to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of representative palladium-, copper-, and nickel-based catalytic systems for the C-N cross-coupling on pyridopyrazine and analogous nitrogen-containing heterocyclic substrates.

Catalyst SystemLigand/PrecatalystBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)
Palladium-based
Pd(OAc)₂/XPhosXPhosK₃PO₄Toluene110247-bromo-2,3-diphenylpyrido[2,3-b]pyrazineDiphenylamine85[1]
Pd₂(dba)₃/RuPhosRuPhosLiHMDSTHF65163-BromopyridineMorpholine83
Copper-based
CuIPhenanthrolineK₂CO₃DMF120-15012-24General Aryl HalideGeneral Amine70-90 (typical)
Cu(OAc)₂α-Benzoin OximeK₃PO₄DMSO808-102-ChloropyridinePiperidine85[2]
Nickel-based
[Ni(cod)₂]/SIPr·HClSIPr·HClNaOtBuDioxane803Aryl O-sulfamateMorpholine95[3]
NiCl₂(dme)SIPr·HClNaOtBu2-MeTHF8031-ChloronaphthaleneMorpholineHigh (not specified)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from the amination of a bromopyridopyrazine derivative[1].

Materials:

  • 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine (1.0 equiv), diphenylamine (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add palladium(II) acetate (0.05 equiv) and XPhos (0.10 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed amination of aryl halides, which can be adapted for pyridopyrazine substrates. The traditional Ullmann condensation often requires high temperatures[4].

Materials:

  • Halopyridopyrazine

  • Amine

  • Copper(I) iodide (CuI)

  • Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the halopyridopyrazine (1.0 equiv), amine (1.5 equiv), copper(I) iodide (0.1 equiv), phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF.

  • Seal the tube and heat the mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by column chromatography.

Nickel-Catalyzed Amination

This protocol is based on the amination of aryl sulfamates and can be adapted for halo- or sulfonate-substituted pyridopyrazines[3].

Materials:

  • Pyridopyrazine halide or sulfamate

  • Amine

  • Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, charge a vial with [Ni(cod)₂] (0.15 equiv) and SIPr·HCl (0.30 equiv).

  • Add the pyridopyrazine substrate (1.0 equiv), the amine (2.4 equiv), and sodium tert-butoxide (2.2 equiv).

  • Add anhydrous dioxane.

  • Seal the vial and heat the mixture at 80 °C for 3 hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The organic phase is dried, filtered, and concentrated.

  • The product is purified by flash chromatography.

Visualizing the Experimental Workflow and Catalytic Cycles

To better understand the relationships between the components and the general process, the following diagrams are provided.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalyst System ArylHalide Pyridopyrazine-X ReactionVessel Reaction in Anhydrous Solvent ArylHalide->ReactionVessel Amine R₂NH Amine->ReactionVessel Base Base (e.g., K₃PO₄) Base->ReactionVessel Pd_precatalyst Pd(OAc)₂ Pd_precatalyst->ReactionVessel Ligand Ligand (e.g., XPhos) Ligand->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Amino-Pyridopyrazine Purification->Product

Caption: General workflow for Palladium-catalyzed C-N bond formation.

Catalytic_Cycles cluster_Pd Palladium Cycle (Buchwald-Hartwig) cluster_Cu Copper Cycle (Ullmann) cluster_Ni Nickel Cycle Pd0 Pd(0)L₂ PdII_add [Ar-Pd(II)(X)L₂] Pd0->PdII_add Oxidative Addition (Ar-X) PdII_amido [Ar-Pd(II)(NR₂)L₂] PdII_add->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination (Ar-NR₂) CuI_amido [Cu(I)-NR₂] CuIII_add [Ar-Cu(III)(X)(NR₂)] CuI_amido->CuIII_add Oxidative Addition (Ar-X) CuIII_add->CuI_amido Reductive Elimination (Ar-NR₂) Ni0 Ni(0)L₂ NiII_add [Ar-Ni(II)(X)L₂] Ni0->NiII_add Oxidative Addition (Ar-X) NiII_amido [Ar-Ni(II)(NR₂)L₂] NiII_add->NiII_amido Amine Coordination & Deprotonation NiII_amido->Ni0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycles for C-N bond formation.

References

Novel Pyrido[2,3-b]pyrazine Compounds Demonstrate Promising Antibacterial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have led to the development of novel pyrido[2,3-b]pyrazine derivatives exhibiting significant antibacterial properties. This guide provides a comparative analysis of their in vitro activity against various bacterial strains, juxtaposed with the performance of established antibiotic agents. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals exploring new avenues to combat bacterial resistance.

Comparative Antibacterial Activity

The antibacterial efficacy of novel pyrido[2,3-b]pyrazine compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

One study highlighted a derivative bearing two thiocarbonyl groups as particularly potent, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[1] Notably, this compound showed strong inhibition of Staphylococcus aureus and Bacillus cereus at a concentration of 0.078 mg/mL.[1] Another study focused on N1,N4-dialkylated derivatives of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, with some compounds showing significant activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp.[2]

The following table summarizes the MIC values of representative novel pyrido[2,3-b]pyrazine compounds against various bacterial strains, alongside standard antibiotics for comparison. It is important to note that the data for the novel compounds and standard antibiotics may originate from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound/AntibioticStaphylococcus aureus (mg/mL)Bacillus cereus (mg/mL)Escherichia coli (mg/mL)Salmonella typhi (mg/mL)
Novel Pyrido[2,3-b]pyrazine (with dithione groups) [1]0.0780.0780.6251.25
Other Pyrido[2,3-b]pyrazine Derivatives (Range) 1.250.15 - 2.52.5 - 52.5 - 5

Experimental Protocols

The validation of the antibacterial activity of these novel compounds involved standardized and rigorous methodologies to ensure the reliability and reproducibility of the results.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized pyrido[2,3-b]pyrazine derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar plates for 18-24 hours at 37°C.

  • A few colonies were suspended in sterile saline solution (0.9% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The bacterial suspension was then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds and Controls:

  • Stock solutions of the pyrido[2,3-b]pyrazine compounds were prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • A positive control (broth with inoculum, without compound) and a negative control (broth only) were included for each assay. Standard antibiotics were also tested under the same conditions for comparison.

3. Incubation and Interpretation:

  • The inoculated microtiter plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mandatory Visualizations

To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Activity Screening cluster_evaluation Further Evaluation synthesis Synthesis of Novel Pyrido[2,3-b]pyrazine Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) mic_determination->cytotoxicity_assay mechanism_study Mechanism of Action Studies (e.g., DNA Gyrase Assay) mic_determination->mechanism_study bacterial_strains Panel of Gram-positive & Gram-negative Bacteria bacterial_strains->mic_determination

Figure 1: Experimental workflow for the validation of antibacterial activity.

Molecular docking studies have suggested that some of these novel pyrido[2,3-b]pyrazine compounds may exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[2]

dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (Topoisomerase II) relaxed_dna->dna_gyrase supercoiled_dna Negatively Supercoiled DNA (Required for replication) dna_gyrase->supercoiled_dna blocked_replication Blocked DNA Replication & Bacterial Cell Death dna_gyrase->blocked_replication dna_replication DNA Replication & Cell Division supercoiled_dna->dna_replication pyrido_pyrazine Pyrido[2,3-b]pyrazine Compound inhibition Inhibition pyrido_pyrazine->inhibition inhibition->dna_gyrase

Figure 2: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

The preliminary data on novel pyrido[2,3-b]pyrazine compounds are promising, suggesting their potential as a new class of antibacterial agents. The demonstrated activity, particularly against Gram-positive bacteria, warrants further investigation and optimization of these scaffolds. Future studies should focus on expanding the range of bacterial strains tested, including multidrug-resistant isolates, and conducting in vivo efficacy and toxicity studies to fully assess their therapeutic potential. The inhibition of DNA gyrase presents a compelling mechanism of action that could be exploited to develop potent and selective antibacterial drugs.

References

Pyrido[2,3-b]pyrazine Scaffolds as Potent TRPV1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical mediator of nociception and inflammatory pain, making it a prime target for the development of novel analgesics. A diverse range of chemotypes have been explored as TRPV1 antagonists, each with distinct pharmacological profiles. This guide provides an objective comparison of the pyrido[2,3-b]pyrazine chemotype against other prominent TRPV1 antagonist scaffolds, supported by experimental data to inform drug discovery and development efforts.

Executive Summary

The pyrido[2,3-b]pyrazine scaffold has emerged as a promising chemotype for TRPV1 antagonism, demonstrating a significant advantage in minimizing the formation of reactive metabolites, a common pitfall for other heterocyclic cores. This improved safety profile, coupled with potent in vivo efficacy in established models of inflammatory pain, positions pyrido[2,3-b]pyrazines as a compelling series for further investigation. This guide presents a comparative analysis of the in vitro potency and in vivo efficacy of a key pyrido[2,3-b]pyrazine antagonist alongside representatives from other major chemotypes, including cinnamides, piperazines, ureas, and benzazepines.

Comparative Analysis of TRPV1 Antagonist Chemotypes

The development of TRPV1 antagonists has been pursued through various chemical scaffolds. While many have shown high potency, challenges such as off-target effects and undesirable pharmacokinetic properties, including the formation of reactive metabolites, have hindered their clinical translation. The pyrido[2,3-b]pyrazine series was specifically designed to address the issue of irreversible covalent binding observed with earlier heterocyclic cores like the 1,8-naphthyridines.

In Vitro Potency

The following table summarizes the in vitro potency of representative compounds from different TRPV1 antagonist chemotypes, primarily determined through calcium flux assays in cell lines expressing the human TRPV1 receptor.

ChemotypeCompoundTargetAssayIC50 (nM)Reference
Pyrido[2,3-b]pyrazine Compound 26hTRPV1FLIPR Calcium Assay14[1]
CinnamideAMG-9810hTRPV1⁴⁵Ca²⁺ Uptake24.5[2][3]
PiperazineBCTCrTRPV1FLIPR Calcium Assay35 (capsaicin-induced)[4][5]
UreaSB-705498hTRPV1FLIPR Calcium Assay3[6][7]
BenzazepineCapsazepinehTRPV1FLIPR Calcium Assay562[8]

hTRPV1: human Transient Receptor Potential Vanilloid 1, rTRPV1: rat Transient Receptor Potential Vanilloid 1, FLIPR: Fluorometric Imaging Plate Reader.

In Vivo Efficacy

The analgesic potential of these antagonists is typically evaluated in rodent models of inflammatory pain. The carrageenan-induced thermal hyperalgesia model assesses acute inflammatory pain, while the Complete Freund's Adjuvant (CFA) model induces a more persistent inflammatory state, mimicking chronic pain conditions.

CompoundAnimal ModelEndpointEfficacyReference
Compound 26 (Pyrido[2,3-b]pyrazine) Carrageenan-induced thermal hyperalgesia (rat)Reversal of thermal hyperalgesiaSignificant attenuation[1]
CFA-induced inflammatory pain (rat)Reduction of chronic inflammatory painDose-dependent reduction[1]
AMG-9810CFA-induced inflammatory pain (rat)Reversal of thermal and mechanical hyperalgesiaEffective[2]
BCTCInflammatory and neuropathic pain models (rat)Analgesic propertiesOrally effective[5]
SB-705498Capsaicin-induced secondary hyperalgesia (rat)Reversal of allodyniaGood reversal at 10 and 30 mg/kg p.o.[6]
FCA model (guinea pig)Reversal of allodynia80% reversal at 10 mg/kg p.o.[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the TRPV1 signaling pathway and the workflows for the key assays cited in this guide.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Capsaicin Capsaicin TRPV1 TRPV1 (Ion Channel) Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Acidic pH) Protons->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Antagonist TRPV1 Antagonist Antagonist->TRPV1 Inhibition

Caption: Simplified TRPV1 signaling pathway.

FLIPR_Assay_Workflow start Start: hTRPV1-expressing cells plate_cells Plate cells in microplate start->plate_cells load_dye Load with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_antagonist Incubate with TRPV1 antagonist load_dye->incubate_antagonist stimulate_agonist Stimulate with TRPV1 agonist (Capsaicin) incubate_antagonist->stimulate_agonist measure_fluorescence Measure fluorescence change (FLIPR instrument) stimulate_agonist->measure_fluorescence analyze_data Data Analysis: Calculate IC₅₀ measure_fluorescence->analyze_data end End: Determine antagonist potency analyze_data->end

Caption: Workflow for FLIPR Calcium Assay.

In_Vivo_Pain_Model_Workflow start Start: Rodent model (Rat) administer_antagonist Administer TRPV1 Antagonist (e.g., oral gavage) start->administer_antagonist induce_inflammation Induce Inflammation administer_antagonist->induce_inflammation carrageenan Carrageenan Injection (Hind Paw) induce_inflammation->carrageenan Acute cfa CFA Injection (Hind Paw) induce_inflammation->cfa Chronic measure_hyperalgesia Measure Nociceptive Threshold carrageenan->measure_hyperalgesia cfa->measure_hyperalgesia thermal Thermal Hyperalgesia (Hargreaves Test) measure_hyperalgesia->thermal mechanical Mechanical Allodynia (von Frey Filaments) measure_hyperalgesia->mechanical analyze_data Data Analysis: Compare with vehicle control thermal->analyze_data mechanical->analyze_data end End: Determine in vivo efficacy analyze_data->end

Caption: Workflow for In Vivo Inflammatory Pain Models.

Detailed Experimental Protocols

FLIPR-based Calcium Assay for TRPV1 Antagonism

Objective: To determine the in vitro potency (IC50) of a compound to inhibit capsaicin-induced activation of the human TRPV1 (hTRPV1) receptor.

Materials:

  • HEK293 cells stably expressing hTRPV1.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • TRPV1 agonist: Capsaicin.

  • Test compounds (TRPV1 antagonists).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed hTRPV1-HEK293 cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Reading: Prepare a solution of capsaicin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Place the cell plate and the agonist plate into the FLIPR instrument. Initiate the experiment, which involves adding the capsaicin solution to the wells and immediately measuring the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon capsaicin addition is indicative of TRPV1 activation. The inhibitory effect of the test compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To evaluate the efficacy of a TRPV1 antagonist in an acute model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (180-220 g).

  • Lambda-carrageenan solution (e.g., 2% w/v in sterile saline).

  • Test compound formulated for the desired route of administration (e.g., oral gavage).

  • Vehicle control.

  • Plantar test apparatus (Hargreaves apparatus).

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and the plantar test apparatus for several days before the experiment.

  • Baseline Measurement: On the day of the experiment, measure the baseline paw withdrawal latency to a radiant heat source for each rat. The heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle to the rats via the chosen route (e.g., p.o.).

  • Induction of Inflammation: At a specified time after compound administration (e.g., 1 hour), inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.

  • Post-treatment Measurement: At various time points after the carrageenan injection (e.g., 2, 3, and 4 hours), measure the paw withdrawal latency of the inflamed paw using the plantar test apparatus. A reduction in paw withdrawal latency compared to baseline indicates thermal hyperalgesia.

  • Data Analysis: Calculate the percentage reversal of hyperalgesia for the compound-treated groups compared to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

Objective: To assess the efficacy of a TRPV1 antagonist in a model of persistent inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (180-220 g).

  • Complete Freund's Adjuvant (CFA).

  • Test compound formulated for the desired route of administration.

  • Vehicle control.

  • Apparatus for measuring thermal hyperalgesia (Hargreaves apparatus) and/or mechanical allodynia (electronic von Frey apparatus).

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and equipment for several days prior to the experiment.

  • Baseline Measurement: Measure baseline nociceptive thresholds for thermal and/or mechanical stimuli before any treatment.

  • Induction of Inflammation: Inject a small volume (e.g., 100-150 µL) of CFA into the plantar surface of one hind paw. This will induce a localized and persistent inflammation that develops over several days.

  • Post-CFA Measurement: At a predetermined time after CFA injection when inflammation and hyperalgesia are well-established (e.g., 24 or 48 hours), re-measure the nociceptive thresholds to confirm the development of hyperalgesia/allodynia.

  • Compound Administration: Administer the test compound or vehicle to the rats.

  • Post-treatment Measurement: Measure the nociceptive thresholds at various time points after compound administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: The data is typically expressed as the paw withdrawal threshold (in grams for mechanical stimuli) or latency (in seconds for thermal stimuli). The analgesic effect of the compound is determined by its ability to reverse the CFA-induced decrease in nociceptive thresholds. Statistical analysis is performed to compare the compound-treated groups with the vehicle-treated group.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a significant advancement in the quest for safe and effective TRPV1 antagonists. Its key advantage lies in the mitigation of reactive metabolite formation, a critical hurdle in the development of many heterocyclic compounds. While other chemotypes, such as the ureas, may exhibit higher in vitro potency, the overall profile of the pyrido[2,3-b]pyrazine series, combining good potency with a favorable safety and in vivo efficacy profile, makes it a highly attractive starting point for the development of next-generation analgesics targeting TRPV1. Further optimization of this scaffold could lead to clinical candidates with an improved therapeutic window for the treatment of a wide range of pain conditions.

References

Benchmarking the Nonlinear Optical Properties of Pyrido[2,3-b]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives, benchmarked against other prominent classes of organic NLO materials. The objective is to offer a clear, data-driven comparison to aid in the selection and design of chromophores for various applications, including optical limiting, two-photon absorption imaging, and optical data storage.

Comparative Analysis of Nonlinear Optical Properties

The efficacy of NLO materials is quantified by their hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order NLO response. A higher value for these parameters generally indicates a more efficient NLO material.

Recent studies on pyrido[2,3-b]pyrazine derivatives have revealed their significant NLO characteristics.[1][2][3][4][5] The data presented below compares these compounds with established NLO chromophores such as chalcones, porphyrins, and coumarins, as well as the widely used reference compound, p-nitroaniline (pNA).

Table 1: Comparison of First Hyperpolarizability (β) of Pyrido[2,3-b]pyrazine Derivatives and Other Organic Molecules

Compound ClassSpecific DerivativeFirst Hyperpolarizability (βtot) (x 10⁻³⁰ esu)
Pyrido[2,3-b]pyrazine Compound 715.6[1][2][3]
Compound 47.88
Compound 59.74
Compound 69.20
Chalcone (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (4MP3P) in DMSO15.21
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (4NP3P) in DMSO38.14
Porphyrin Azulene-fused porphyrin derivativeup to 41.59
Coumarin 4-Cyano coumarin derivativeSignificantly high (494 to 794 times that of urea)
p-Nitroaniline (pNA) In Dioxane56

Note: The NLO properties of molecules can be influenced by the solvent and the measurement wavelength. The data presented here is for comparative purposes, and readers are encouraged to consult the original research for detailed experimental conditions.

Table 2: Comparison of Second Hyperpolarizability (γ) of Pyrido[2,3-b]pyrazine Derivatives and Other Organic Molecules

Compound ClassSpecific DerivativeSecond Hyperpolarizability (γ) (x 10⁻³⁵ esu)
Pyrido[2,3-b]pyrazine Compound 76.63[1][2][3]
Porphyrin Porphyrin-polyimide (Zn-PI)221.4 (x 10⁻³¹ esu)
Coumarin 3-Acetyl-6-Bromocoumarin2.234 (x 10⁻³⁵ esu)
p-Nitroaniline (pNA) Theoretical calculationVaries with method

Experimental Protocols

The characterization of NLO properties relies on a set of specialized experimental techniques. Below are detailed methodologies for the key experiments used to determine the first and second hyperpolarizabilities.

Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) Measurement

Hyper-Rayleigh Scattering is a widely used technique to determine the first hyperpolarizability of molecules in solution.[6][7][8]

Experimental Setup:

  • Laser Source: A high-intensity, pulsed laser, typically a Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the excitation source.

  • Sample Cell: The sample, dissolved in a suitable solvent, is placed in a quartz cuvette.

  • Collection Optics: The scattered light from the sample is collected at a 90° angle to the incident laser beam.

  • Monochromator and Filter: A monochromator and appropriate filters are used to select the second-harmonic signal (at 532 nm for a 1064 nm fundamental) and reject the fundamental wavelength and any fluorescence.

  • Detector: A sensitive photodetector, such as a photomultiplier tube (PMT), is used to measure the intensity of the second-harmonic light.

Procedure:

  • Sample Preparation: A series of solutions of the compound at different concentrations are prepared in a solvent with a known, and preferably low, first hyperpolarizability.

  • Measurement: The incident laser beam is focused into the sample cell, and the intensity of the scattered second-harmonic light is measured for each concentration.

  • Data Analysis: The intensity of the hyper-Rayleigh scattered light is proportional to the square of the incident laser intensity and to the concentration of the solute. A plot of the scattered intensity versus concentration is used to extract the first hyperpolarizability of the solute relative to that of the solvent or a known standard.

Z-Scan Technique for Third-Order NLO Properties (γ)

The Z-scan technique is a simple and sensitive method for measuring the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the second hyperpolarizability (γ) can be determined.[9][10][11][12]

Experimental Setup:

  • Laser Source: A stable, high-power laser with a Gaussian beam profile is used.

  • Focusing Lens: A lens is used to focus the laser beam.

  • Translation Stage: The sample is mounted on a computer-controlled translation stage that can move it along the z-axis (the direction of laser propagation) through the focal point.

  • Aperture and Detector: The transmitted beam passes through an aperture placed in the far field and is then collected by a photodetector. For an "open-aperture" Z-scan (to measure nonlinear absorption), the aperture is removed.

Procedure:

  • Sample Preparation: The sample is prepared as a solution in a cuvette of known path length or as a thin film.

  • Closed-Aperture Z-scan: The sample is moved along the z-axis, and the transmittance through the aperture is recorded as a function of the sample's position. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) nonlinear refractive index, while a valley-peak configuration indicates a positive (self-focusing) one. The magnitude of n₂ is determined from the difference between the peak and valley transmittance.

  • Open-Aperture Z-scan: The measurement is repeated without the aperture to measure the nonlinear absorption. A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption.

  • Data Analysis: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) are calculated from the nonlinear refractive index and absorption coefficient. The second hyperpolarizability (γ) is then determined from χ⁽³⁾.

Third-Harmonic Generation (THG) for Second Hyperpolarizability (γ) Measurement

Third-Harmonic Generation is another technique used to probe the third-order NLO response of materials.[13][14]

Experimental Setup:

  • Laser Source: A high-peak-power, ultrashort-pulse laser is required to generate a measurable third-harmonic signal.

  • Focusing and Collection Optics: Lenses are used to focus the fundamental beam onto the sample and to collect the generated third-harmonic light.

  • Sample: The sample is typically a thin film of the material deposited on a substrate.

  • Filtering and Detection: A set of filters is used to block the fundamental beam and transmit only the third-harmonic signal to a sensitive detector.

Procedure:

  • Sample Preparation: A thin film of the organic material is prepared, often by spin-coating or vacuum deposition.

  • Measurement: The intense laser beam is focused onto the thin film, and the intensity of the generated third-harmonic light is measured.

  • Data Analysis: The second hyperpolarizability (γ) can be determined from the measured third-harmonic intensity, often by comparing it to the signal from a reference material with a known third-order susceptibility.

Benchmarking Workflow

The process of benchmarking the NLO properties of new materials like pyrido[2,3-b]pyrazine derivatives follows a systematic workflow. This workflow ensures a comprehensive evaluation and comparison with existing materials.

Benchmarking_Workflow cluster_synthesis Material Preparation cluster_characterization NLO Characterization cluster_comparison Comparative Analysis cluster_evaluation Evaluation & Application Synthesis Synthesis of Pyrido[2,3-b]pyrazine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification HRS Hyper-Rayleigh Scattering (β) Purification->HRS ZScan Z-Scan (γ) Purification->ZScan THG Third-Harmonic Generation (γ) Purification->THG Comparison_Table Create Comparative Data Tables HRS->Comparison_Table ZScan->Comparison_Table THG->Comparison_Table Data_Collection Gather Data for Benchmark Molecules (Chalcones, Porphyrins, etc.) Data_Collection->Comparison_Table Performance_Eval Performance Evaluation Comparison_Table->Performance_Eval Application Identify Potential Applications Performance_Eval->Application

Caption: Workflow for benchmarking nonlinear optical properties.

References

Safety Operating Guide

Proper Disposal of 3-Chloropyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloropyrido[2,3-b]pyrazine was not located. The following guidance is based on the general principles for the safe handling and disposal of chlorinated heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

The proper disposal of this compound, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and environmental protection. As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1][2] Improper disposal methods, such as discarding in regular trash or pouring down the drain, are not permissible for this class of chemical.

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1][3]

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1]
Respiratory A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.[2]

  • This compound falls under the category of halogenated organic waste due to the presence of chlorine.

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[2]

2. Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure the container is in good condition and has a secure lid or cap.[4]

3. Labeling:

  • Label the hazardous waste container with the words "HAZARDOUS WASTE".[4]

  • The label must include the full chemical name, "this compound," and the approximate concentration and quantity. Chemical formulas or abbreviations are not acceptable.

  • Include the name and contact information of the principal investigator or laboratory supervisor.

4. Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used to capture any potential leaks.

5. Disposal Request and Pickup:

  • Once the container is full or the waste is ready for removal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the chemical residue.[2]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary.[2]

7. Spills and Decontamination:

  • In the event of a spill, evacuate the area if necessary.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Regulatory Considerations

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Parts 261.3).[1] Wastes can be "listed" (F, K, P, and U lists) or "characteristic" (ignitable, corrosive, reactive, or toxic).[5][6] Chlorinated organic compounds are often found on the F-list of hazardous wastes from non-specific sources.[5]

Disposal Workflow

DisposalWorkflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate ppe->spill containerize Place in a Labeled, Compatible Hazardous Waste Container segregate->containerize segregate->spill labeling Label Container: 'HAZARDOUS WASTE' & Full Chemical Name containerize->labeling containerize->spill store Store in Secondary Containment in a Satellite Accumulation Area labeling->store labeling->spill pickup Request Pickup by EHS or Licensed Waste Contractor store->pickup store->spill end End: Proper Disposal pickup->end cleanup Clean up spill with absorbent material. Collect as hazardous waste. spill->cleanup Yes cleanup->containerize

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Chloropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.